Maytansinoid DM4
描述
属性
分子式 |
C39H56ClN3O10S |
|---|---|
分子量 |
794.4 g/mol |
IUPAC 名称 |
[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,27+,28-,29-,34-,38-,39-/m0/s1 |
InChI 键 |
SVVGCFZPFZGWRG-CFYIETIYSA-N |
手性 SMILES |
C/C/1=C/C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
规范 SMILES |
CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Maytansinoid DM4 on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Among these, DM4 (ravtansine) stands out for its profound efficacy in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of DM4 on microtubules, offering a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics. We will delve into the molecular interactions, quantitative effects, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary cytotoxic effect of DM4 stems from its potent interaction with tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic cytoskeletal polymers, essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[1] DM4 exerts its activity by profoundly disrupting the delicate equilibrium of microtubule polymerization and depolymerization.
Binding to Tubulin
DM4, a thiol-containing derivative of maytansine, binds to tubulin dimers.[2] While initial thoughts placed the binding at the vinca alkaloid site, further studies have revealed a distinct binding site for maytansinoids on β-tubulin.[3] This binding prevents the proper assembly of tubulin dimers into microtubules.[1]
Inhibition of Microtubule Polymerization
DM4 actively inhibits the polymerization of tubulin into microtubules.[4] This inhibition is a key aspect of its mechanism and has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) for microtubule assembly is a critical parameter in assessing the potency of DM4 and its analogs.
Suppression of Microtubule Dynamic Instability
Beyond simply inhibiting polymerization, maytansinoids like DM4 potently suppress the dynamic instability of microtubules.[4][5] This refers to the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization) that is crucial for microtubule function. Even at sub-stoichiometric concentrations where overall microtubule polymer mass is not significantly reduced, DM4 can effectively "freeze" the dynamic nature of microtubules, leading to dysfunctional mitotic spindles.[4]
Quantitative Analysis of DM4's Effect on Microtubules
The potency of DM4 has been rigorously quantified through various in vitro assays. The following tables summarize key data points for DM4 and related maytansinoids, providing a comparative overview of their activity.
| Compound | Assay | Parameter | Value | Reference(s) |
| S-methyl DM4 | Microtubule Assembly Inhibition | IC50 | 1.7 ± 0.4 µmol/L | [4][6] |
| Maytansine | Microtubule Assembly Inhibition | IC50 | 1 ± 0.02 µmol/L | [4][6] |
| S-methyl DM1 | Microtubule Assembly Inhibition | IC50 | 4 ± 0.1 µmol/L | [4][6] |
Table 1: Inhibition of Microtubule Polymerization. This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of microtubule assembly by S-methyl DM4, maytansine, and S-methyl DM1.
| Compound | Parameter | Value | Reference(s) |
| Maytansine | KD (to soluble tubulin) | 0.86 ± 0.2 µmol/L | [4] |
| S-methyl DM1 | KD (to soluble tubulin) | 0.93 ± 0.2 µmol/L | [4] |
| S-methyl DM1 | KD (to high-affinity sites on microtubules) | 0.1 ± 0.05 µmol/L | [4] |
Table 2: Tubulin Binding Affinity. This table shows the equilibrium dissociation constants (KD) of maytansine and S-methyl DM1 for soluble tubulin and the high-affinity binding of S-methyl DM1 to microtubules.
| ADC Target | Cell Line | IC50 (nM) | Reference(s) |
| 5T4 | Multiple GI Cancer Cell Lines | In the nanomolar range | [7] |
| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Potent cytotoxicity observed | [7] |
| CEACAM5 | CEACAM5-expressing tumor cells | Potent antitumor activity | [7] |
| CD123 | AML cell lines | 1 to 10 nM | [8] |
| FRα | Ovarian Cancer Cell Lines | Potent cytotoxic activity | [9] |
Table 3: In Vitro Cytotoxicity of DM4-ADCs. This table summarizes the in vitro cytotoxicity (IC50) of various antibody-drug conjugates utilizing DM4 as the payload across different cancer cell lines.
Cellular Consequences of Microtubule Disruption
The interference with microtubule dynamics by DM4 triggers a cascade of cellular events, ultimately leading to programmed cell death.
Mitotic Arrest
The primary consequence of dysfunctional microtubules is the inability to form a proper mitotic spindle.[5] This leads to an arrest of the cell cycle in the G2/M phase, as the spindle assembly checkpoint is activated.[10]
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway.[11] The cell, unable to complete mitosis, initiates a self-destruction program characterized by DNA fragmentation and caspase activation, leading to cell death.
Role in Antibody-Drug Conjugates (ADCs)
The high potency of DM4 makes it an ideal payload for ADCs.[12] In this therapeutic modality, DM4 is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[7]
Intracellular Trafficking and Payload Release
The ADC binds to the target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[10][13] The ADC is then trafficked through the endosomal-lysosomal pathway.[10][13] Inside the lysosome, the linker connecting DM4 to the antibody is cleaved, releasing the active DM4 payload into the cytoplasm where it can exert its effect on microtubules.[7][10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of DM4.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance (light scattering) at 340 nm.[14][15]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
DM4 or other test compounds
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute purified tubulin to a working concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM).[14]
-
Prepare serial dilutions of DM4 in General Tubulin Buffer.
-
Add the DM4 dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[14]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration.[15]
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of DM4 on the microtubule network within cells.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
DM4 or other test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., clone DM1A)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DM4 for the desired duration (e.g., 24 hours).[16]
-
Fix the cells with ice-cold methanol for 4 minutes at -20°C or with 4% paraformaldehyde for 10-15 minutes at room temperature.[17][18]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if using paraformaldehyde fixation).[16]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[16]
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[19]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[16]
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic potency of DM4 or DM4-ADCs.[7][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4-ADC and control antibody/ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Prepare serial dilutions of the DM4-ADC and control compounds in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 72-96 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Add solubilization solution to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).
Caption: Workflow for an in vitro tubulin polymerization assay.
Caption: Experimental workflow for immunofluorescence microscopy of microtubules.
Conclusion
Maytansinoid DM4 is a highly potent anti-tubulin agent that exerts its cytotoxic effects through the inhibition of microtubule polymerization and the suppression of microtubule dynamics. This disruption of the microtubule network leads to mitotic arrest and the induction of apoptosis, making DM4 an effective payload for targeted cancer therapies in the form of ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of DM4's mechanism of action and aiding in the development of next-generation cancer therapeutics.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Advent of a Potent Payload: A Technical Guide to the Discovery and Chemical Synthesis of Maytansinoid DM4
Introduction: In the landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biologics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the success of any ADC is the choice of its cytotoxic payload. Maytansinoids, a class of potent microtubule-targeting agents, have emerged as one of the most important and widely utilized payloads in ADC development.
This technical guide provides an in-depth exploration of maytansinoid DM4 (ravtansine), a pivotal derivative of the natural product maytansine. We will delve into the initial discovery of maytansine, the challenges that spurred the development of synthetic analogs like DM4, its mechanism of action, and a detailed, step-by-step examination of its chemical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and bioconjugate chemistry.
Discovery and Developmental Rationale
The Isolation of Maytansine
The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata (formerly M. ovatus). Researchers identified it as a 19-member ansa macrolide with extraordinary cytotoxic potency, showing powerful anti-tumor activity at sub-nanomolar concentrations. Its mechanism was identified as a potent inhibitor of microtubule assembly, leading to mitotic arrest and apoptotic cell death. However, despite its promising preclinical activity, maytansine itself faltered in human clinical trials due to severe dose-limiting systemic toxicities, including neurotoxicity and gastrointestinal issues, and a lack of tumor specificity.
The Emergence of DM4 for Antibody-Drug Conjugates
The limitations of systemic chemotherapy with maytansine highlighted the need for a targeted delivery strategy. The advent of ADCs provided the perfect platform to harness maytansine's potency. To be effectively used in an ADC, the payload requires a chemical handle for conjugation to the antibody linker. This necessitated the development of synthetic derivatives, or "maytansinoids."
DM4 (ravtansine) was specifically engineered by ImmunoGen to serve as an ADC payload. It is a thiol-containing derivative of maytansine, designed for stable conjugation to an antibody via a cleavable disulfide linker. The key structural modification is at the C-3 position, replacing the natural N-acetyl-N-methyl-L-alanine ester with a custom side chain terminating in a sterically hindered thiol group (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine). This hindered design enhances the stability of the disulfide bond in circulation, reducing premature drug release while still allowing for efficient cleavage in the reductive environment inside a target cancer cell.
Mechanism of Action: Microtubule Disruption
Maytansinoids, including DM4, exert their cytotoxic effects by powerfully disrupting microtubule dynamics, a process essential for cell division.
-
Binding to Tubulin: Once released inside the cell, DM4 binds to tubulin at the vinca domain, the same site as vinca alkaloids but with higher affinity.
-
Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.
-
Induction of Depolymerization: Unlike taxanes which stabilize microtubules, maytansinoids actively promote the disassembly of existing microtubules.
-
Mitotic Arrest & Apoptosis: The suppression of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis), ultimately triggering programmed cell death (apoptosis).
The following diagram illustrates the intracellular pathway of a DM4-based ADC leading to target cell death.
Chemical Synthesis of this compound
The semi-synthesis of DM4 is a multi-stage process that starts from a microbially produced precursor and involves the careful construction of the thiol-bearing side chain, followed by its esterification to the maytansinoid core. The core scaffold, maytansinol, is typically produced by the reductive cleavage of ansamitocin P-3, a fermentation product from the bacterium Actinosynnema pretiosum.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
The following protocols are synthesized from published methods, primarily from patent literature and chemical methodology guides.
Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid (7)
-
Reactants: Anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), acetonitrile, isobutylene sulfide.
-
Protocol:
-
To a flask under an argon atmosphere, add anhydrous THF (150 mL) and n-BuLi (75 mL, 18.7 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of acetonitrile (4.1 mL, 78.6 mmol) in THF (20 mL) while maintaining the temperature at -78°C. Stir for 1 hour.
-
Add a solution of isobutylene sulfide (7.0 g, 79.4 mmol) in THF (20 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and acidify with 1 M HCl.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.
-
The crude intermediate is hydrolyzed with a base (e.g., NaOH) to yield 4-mercapto-4-methylpentanoic acid (7).
-
-
Yield: Approximately 39% for the unpurified acid (7).
Step 2: Synthesis of 4-Methyl-4-(methyldithio)pentanoic acid (8)
-
Reactants: 4-Mercapto-4-methylpentanoic acid (7), sodium carbonate, methyl methanethiosulfonate (MMTS).
-
Protocol:
-
Dissolve the mercaptopentanoic acid (7) (6.0 mL, 40 mmol) in deionized water (50 mL).
-
Add sodium carbonate (6.4 g, 60 mmol) portion-wise to control frothing.
-
Add a solution of MMTS (5.3 g, 42 mmol) in THF (50 mL) and stir the mixture vigorously at room temperature for 2 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to yield the disulfide product (8).
-
Step 3: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (10)
-
Reactants: Disulfide acid (8), N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), N-methyl-L-alanine, triethylamine (TEA).
-
Protocol:
-
Activation: Dissolve the disulfide acid (8) (e.g., 10 mmol) and NHS (1.1 eq) in a suitable solvent like dichloromethane (DCM). Add DCC (1.05 eq) and stir at room temperature for 4-6 hours to form the NHS ester.
-
Coupling: In a separate flask, dissolve N-methyl-L-alanine (1.2 eq) in a mixture of water and dioxane, and add TEA (2.5 eq).
-
Add the activated NHS ester solution to the N-methyl-L-alanine solution and stir overnight at room temperature.
-
Acidify the reaction mixture and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain the final side chain carboxylic acid (10).
-
-
Yield: A 51% yield has been reported for this two-step activation and coupling process.
-
Reactant: Ansamitocin P-3 (from fermentation).
-
Protocol: The ester side chains of ansamitocins are cleaved by reduction, typically using lithium aluminium hydride derivatives like lithium trimethoxyaluminum hydride (LiAl(OMe)₃H) at low temperatures, to give maytansinol as the common product. This process must be carefully controlled to avoid side reactions.
Step 4: Esterification to form L-DM4-SMe (4e)
-
Reactants: Maytansinol (11), side chain acid (10), N,N'-dicyclohexylcarbodiimide (DCC), zinc chloride (ZnCl₂).
-
Protocol:
-
Dissolve maytansinol (11) (25 mg, 0.044 mmol) and the side chain acid (10) (42.0 mg, 0.177 mmol) in DCM (3 mL) under an argon atmosphere.
-
Add a solution of DCC (57.1 mg, 0.277 mmol) in DCM (0.67 mL).
-
After 1 minute, add a 1 M solution of ZnCl₂ in diethyl ether (0.03 mL, 0.03 mmol). The Lewis acid ZnCl₂ is crucial for catalyzing the esterification of the sterically hindered C-3 hydroxyl group.
-
Stir the reaction at room temperature for approximately 3 hours.
-
The reaction produces a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe) due to the chiral center in the alanine moiety. This mixture is separated by HPLC on a cyano-bonded column to isolate the desired L-isomer.
-
Step 5: Reduction to DM4
-
Reactants: L-DM4-SMe, dithiothreitol (DTT), phosphate buffer.
-
Protocol:
-
Dissolve the purified L-DM4-SMe in an organic solvent (e.g., ethyl acetate).
-
Add a phosphate buffer (e.g., pH 7.5) containing an excess of a reducing agent, DTT.
-
Stir the biphasic mixture at room temperature for 2-3 hours to cleave the methyl-disulfide bond.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the final product, DM4, by HPLC.
-
-
Yield: A 97% yield has been reported for the final reduction step.
Quantitative Data Summary
The potency of maytansinoids is a critical parameter. The following table summarizes the in vitro cytotoxicity of maytansine and its derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Maytansine | KB | Nasopharynx Carcinoma | 8 pM | |
| Maytansine | P-388 | Murine Leukemia | 0.6 pM | |
| DM4 | SK-BR-3 | Breast Cancer | ~0.35 nM | |
| DM4SMe (2i) | COLO 205 | Colon Cancer | ~1 nM | |
| DM4SMe (2i) | A-375 | Melanoma | ~1 nM | |
| huC242-DM4 (ADC) | COLO 205 | Colon Cancer (Antigen-positive) | ~0.05 nM |
| huC242-DM4 (ADC) | A-375 | Melanoma (Antigen-negative) | >10 nM | |
Table 2: Summary of Reported Yields in DM4 Synthesis
| Synthetic Step | Product | Reported Yield | Reference |
|---|---|---|---|
| Acetonitrile anion addition & hydrolysis | 4-Mercapto-4-methylpentanoic acid (7) | ~39% (crude) | |
| NHS activation & N-methyl-L-alanine coupling | Side Chain Carboxylic Acid (10) | 51% |
| Final DTT Reduction | DM4 | 97% | |
Conclusion
The journey from the discovery of the natural product maytansine to the rational design and synthesis of this compound encapsulates a pivotal evolution in cancer chemotherapy. While the untargeted potency of maytansine proved too toxic for clinical use, its reincarnation as DM4, a payload specifically engineered for ADC technology, has been a resounding success. The complex, multi-step semi-synthesis of DM4 highlights the sophisticated chemistry required to create these potent therapeutic agents. The ability to deliver DM4 directly to tumor cells has dramatically improved the therapeutic window, leading to the development of several successful and promising ADC therapies. Continued innovation in linker and payload chemistry, building on the foundation laid by molecules like DM4, will undoubtedly continue to advance the field of targeted cancer treatment.
An In-depth Technical Guide to the Structural Differences Between Maytansinoid DM1 and DM4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and functional distinctions between the potent microtubule-inhibiting agents, Maytansinoid DM1 and DM4. As critical payloads in the development of Antibody-Drug Conjugates (ADCs), a thorough understanding of their unique properties is paramount for the design of effective cancer therapeutics.
Core Structural Differences and Synthesis
Maytansinoids are derivatives of maytansine, a natural product isolated from Maytenus ovatus.[1][2] Both DM1 and DM4 are thiol-containing maytansinoids designed for conjugation to antibodies.[3] The fundamental structural difference between DM1 and DM4 lies in the chemical composition of their C3 ester side chains, which influences their physicochemical properties and bystander killing effect.[4][5]
DM1, or N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, possesses a less sterically hindered thiol group compared to DM4.[4] In contrast, DM4, or N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, has two methyl groups on the carbon atom alpha to the sulfur atom, creating significant steric hindrance.[3] This seemingly minor alteration has profound implications for the stability of the linker-payload complex and the membrane permeability of the released payload.[1]
The synthesis of both DM1 and DM4 originates from maytansinol, which is esterified with a thiol-containing carboxylic acid.[6] The key difference in their synthesis is the specific acylating agent used to introduce the respective side chains.
Mechanism of Action and Cytotoxicity
Both DM1 and DM4 are highly potent microtubule-targeting agents.[2] They exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Maytansinoids bind to tubulin at a site near the Vinca alkaloid binding site.[4]
While both are highly cytotoxic, their potency can vary between different cell lines.[2] The following table summarizes a comparison of their in vitro cytotoxicity.
| Maytansinoid | Reported IC50 Range | Key Characteristics | References |
| DM1 | Sub-nanomolar to nanomolar | Less sterically hindered thiol. Metabolites can be less membrane permeable. | [2][7] |
| DM4 | Sub-nanomolar to nanomolar | Sterically hindered thiol. Metabolites are generally more membrane permeable, contributing to a bystander effect. | [1][6] |
Role in Antibody-Drug Conjugates (ADCs) and the Bystander Effect
The primary application of DM1 and DM4 is as cytotoxic payloads in ADCs.[2] In this context, they are conjugated to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[8] This targeted delivery is intended to increase the therapeutic window by concentrating the cytotoxic agent at the tumor site and minimizing systemic toxicity.[9]
A critical difference between DM1 and DM4 in the context of ADCs is the "bystander effect."[5] This phenomenon describes the ability of the released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[] The steric hindrance of the thiol group in DM4 is thought to contribute to a more stable linker in circulation, while upon release, its metabolites are more membrane-permeable than those of DM1.[1][5] This enhanced permeability allows DM4 to exert a more pronounced bystander effect, which can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[]
Experimental Protocols
Synthesis of DM1 and DM4 from Maytansinol
This protocol is a generalized representation based on literature descriptions.[6][11]
-
Esterification: Maytansinol is reacted with an N-hydroxysuccinimide ester of the desired thiol-containing carboxylic acid (for DM1: N-succinimidyl 3-(methyldithio)propionate; for DM4: N-succinimidyl 4-(methyldithio)-4-methylpentanoate) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride (ZnCl2) in an appropriate organic solvent (e.g., dichloromethane). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification of Disulfide Intermediate: The resulting disulfide-containing maytansinoid is purified from the reaction mixture using column chromatography.
-
Reduction to Thiol: The purified disulfide intermediate is dissolved in a suitable solvent mixture (e.g., ethyl acetate/methanol) and treated with a reducing agent such as dithiothreitol (DTT) in a buffered aqueous solution (e.g., phosphate buffer at pH 7.5) to cleave the disulfide bond and generate the free thiol of DM1 or DM4.
-
Final Purification: The final thiol-containing maytansinoid (DM1 or DM4) is extracted into an organic solvent, dried, and purified by HPLC to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of ADCs.[12][13][14]
-
Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the DM1- or DM4-containing ADC and a non-targeting control ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in a mouse model.[15][16][17]
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, DM1-ADC, DM4-ADC).
-
ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight of the mice two to three times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-tumor effect of the ADCs compared to the control groups.
Conclusion
The structural differences between DM1 and DM4, specifically the steric hindrance around the thiol group, lead to distinct properties that are critical for their application as ADC payloads. While both are highly potent cytotoxic agents, the enhanced membrane permeability of DM4's metabolites often translates to a more potent bystander killing effect. The choice between DM1 and DM4 for a particular ADC development program will depend on various factors, including the nature of the target antigen, the tumor microenvironment, and the desired mechanism of action. This guide provides a foundational understanding of these two important maytansinoids to aid researchers in the rational design of next-generation ADCs.
References
- 1. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hoeford.com [hoeford.com]
- 9. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Early Preclinical Studies of Maytansinoid DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This technical guide provides an in-depth overview of the early preclinical studies of DM4, focusing on its core mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its therapeutic potential.
DM4 is a synthetic derivative of maytansine, a natural ansa macrolide.[][4] Its structural modifications allow for efficient conjugation to monoclonal antibodies via linkers, enabling the targeted delivery of this highly cytotoxic payload to tumor cells.[5] This targeted approach aims to maximize anti-tumor activity while minimizing systemic toxicity associated with traditional chemotherapy.[6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DM4 is essential for its formulation and use in preclinical studies.
| Property | Value | Reference |
| Molecular Formula | C38H54ClN3O10S | [1] |
| Molecular Weight | 780.37 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 185-187 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, 128.14 mM) | [1] |
| Storage Conditions | -20°C | [1] |
| XLogP3 | 3.6 | [7] |
Core Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[2][8] By binding to tubulin, DM4 disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][9] This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[9][10]
Signaling Pathway of DM4-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by DM4, leading to apoptosis.
In Vitro Preclinical Studies
A battery of in vitro assays is employed to characterize the cytotoxic and mechanistic activity of DM4 and DM4-based ADCs.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro preclinical assessment of a DM4-ADC.
Quantitative Data: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of DM4 and its conjugates.
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [11][12] |
| DM4Me | KB | Head and Neck Cancer | Sub-nanomolar | [13] |
| 7E7-DM4 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [11] |
| 11C3-DM4 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [11] |
| Maytansine | KB | Head and Neck Cancer | Sub-nanomolar | [14] |
| Maytansine | P-388 | Murine Lymphocytic Leukemia | 0.0006 | [14] |
| Maytansine | L1210 | Murine Leukemia | 0.002 | [14] |
Experimental Protocols
Objective: To determine the direct inhibitory effect of DM4 on tubulin polymerization.
Methodology:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), DM4 stock solution.[15]
-
Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice. b. Add serial dilutions of DM4 or vehicle control to a 96-well plate. c. Initiate polymerization by adding the tubulin reaction mixture to the plate and incubating at 37°C.[15] d. Monitor the change in absorbance at 340 nm over time using a microplate reader.[15]
-
Data Analysis: Calculate the rate of polymerization and the percentage of inhibition for each DM4 concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the DM4 concentration.
Objective: To determine the cytotoxicity of DM4 or DM4-ADCs on cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of DM4 or DM4-ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Objective: To quantify the induction of apoptosis by DM4.
Methodology:
-
Cell Treatment: Treat cancer cells with DM4 at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[10][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]
Objective: To determine the effect of DM4 on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with DM4 for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
In Vivo Preclinical Studies
In vivo studies using animal models are crucial for evaluating the anti-tumor efficacy and safety profile of DM4-based ADCs.
Quantitative Data: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| H6-DM4 | HGC-27 | Gastric Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |
| H6-DM4 | HT-29, DLD-1, HCT-15 | Colorectal Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |
| H6-DM4 | PANC-1, BX-PC3 | Pancreatic Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |
| H6-DM4 | PDX-954 | Patient-Derived Xenograft | 2.5 mg/kg or 10 mg/kg, Q3D x 3 | Tumor eradication | [17] |
| Trastuzumab-DM1 | N87 | Gastric Cancer | 3.6 mg/kg | Tumor growth inhibition | [9] |
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of a DM4-ADC in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DM4-ADC, a control antibody, or vehicle intravenously according to a predetermined schedule (e.g., once or twice weekly).[18]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[18]
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
The Bystander Effect of DM4-ADCs
The bystander effect refers to the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[1] This is a crucial mechanism for treating heterogeneous tumors. DM4 is a membrane-permeable payload that can diffuse out of the target cell and exert its cytotoxic effects on neighboring cells.[5][10]
Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture)
Objective: To quantify the bystander killing ability of a DM4-ADC.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
Treatment: Treat the co-culture with serial dilutions of the DM4-ADC.
-
Incubation: Incubate the plate for an extended period (e.g., 72-120 hours).[1]
-
Analysis: Quantify the viability of the fluorescent antigen-negative cells using imaging or flow cytometry. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Conclusion
The early preclinical evaluation of this compound has robustly established its potent anti-tumor activity, primarily through the inhibition of tubulin polymerization and subsequent induction of apoptosis. The data from in vitro and in vivo studies consistently demonstrate its efficacy, particularly when delivered as a payload in antibody-drug conjugates. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of DM4 in the ongoing development of targeted cancer therapies. Continued research into optimizing linker technology and understanding the nuances of the bystander effect will be pivotal in advancing DM4-based ADCs in the clinical setting.
References
- 1. Dm4 from China Manufacturer丨CAS 796073-69-3丨C38H54ClN3O10S - Wolfa [wolfabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 5. DM4 | 796073-69-3 [chemicalbook.com]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Free Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the free maytansinoid DM4, a potent microtubule-targeting agent with significant applications in the development of antibody-drug conjugates (ADCs). This document details its mechanism of action, summarizes its cytotoxic potency across various cancer cell lines, outlines common experimental protocols for its assessment, and illustrates the key signaling pathways involved in its induction of apoptosis.
Introduction to this compound
This compound is a synthetic derivative of maytansine, a natural product isolated from the plant Maytenus ovatus. As a highly potent cytotoxic agent, DM4 functions by disrupting microtubule dynamics, a critical process for cell division. This property has made it a valuable payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells. This guide focuses on the activity of DM4 in its unconjugated, or "free," form to provide a baseline understanding of its intrinsic cytotoxic potential.
Mechanism of Action
The primary mechanism of action for DM4 is the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, DM4 disrupts the dynamic instability of these structures. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of free DM4 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The potency of DM4 can vary significantly across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| KB | Head and Neck Cancer | Sub-nanomolar[1] |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4[2] |
It is important to note that maytansinoids, including DM4, generally exhibit cytotoxic activity in the sub-nanomolar to picomolar range in sensitive cell lines.[3]
Experimental Protocols
The assessment of in vitro cytotoxicity is crucial for understanding the potency of compounds like DM4. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the key steps for determining the IC50 of free DM4 using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Free DM4 (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of free DM4 in complete culture medium. A typical concentration range might span from picomolar to micromolar concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve DM4) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared DM4 dilutions or control solutions to the respective wells.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents on a plate shaker for 5-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each DM4 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DM4 concentration and use a suitable software to determine the IC50 value.
-
Below is a graphical representation of a typical experimental workflow for an in vitro cytotoxicity assay.
Signaling Pathways of DM4-Induced Cytotoxicity
The cytotoxic effect of free DM4 culminates in the induction of apoptosis. This process is initiated by the disruption of microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.
Prolonged activation of the SAC due to persistent microtubule disruption triggers a cascade of signaling events that lead to apoptosis, primarily through the intrinsic or mitochondrial pathway. A key event in this process is the activation of Cyclin-Dependent Kinase 1 (CDK1), which phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[4][5] This inactivation disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial membrane.
The shift in this balance leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome.[6][7][8][9][10] The apoptosome serves as a platform for the activation of caspase-9, an initiator caspase.[7][8][9][10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
The following diagram illustrates the key signaling events from microtubule disruption by DM4 to the execution of apoptosis.
Conclusion
Free this compound is a highly potent cytotoxic agent that induces cell death through a well-defined mechanism involving microtubule disruption, mitotic arrest, and the subsequent activation of the intrinsic apoptotic pathway. Understanding its in vitro cytotoxicity and the underlying molecular mechanisms is fundamental for its application in cancer research and the development of targeted therapies such as ADCs. The provided data, protocols, and pathway diagrams serve as a valuable resource for professionals in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prometaphase arrest-dependent phosphorylation of Bcl-2 and Bim reduces the association of Bcl-2 with Bak or Bim, provoking Bak activation and mitochondrial apoptosis in nocodazole-treated Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosome formation and caspase activation: is it different in the heart? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of a Potent Anti-Cancer Agent: A Technical Guide to the Tubulin Binding Affinity of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM4, a potent anti-tubulin agent, stands as a critical payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy is intrinsically linked to its high-affinity interaction with tubulin, the fundamental building block of microtubules. This guide provides an in-depth exploration of the tubulin binding affinity of DM4, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of DM4 and Tubulin Interaction
The interaction between maytansinoids and tubulin has been quantitatively characterized through various biophysical and cellular assays. While direct binding constants for DM4 are not as extensively published as for its close analog DM1, the available data for related maytansinoids provide a strong basis for understanding the affinity of DM4.
Table 1: Tubulin Binding and Polymerization Inhibition Data for Maytansinoids
| Compound | Parameter | Value | Assay Method | Source |
| S-methyl DM4 | IC₅₀ (Microtubule Assembly Inhibition) | 1.7 ± 0.4 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |
| Maytansine | Kᴅ (Binding to soluble tubulin) | 0.86 ± 0.2 µmol/L | Tryptophan Fluorescence Quenching | [1][3] |
| S-methyl DM1 | Kᴅ (Binding to soluble tubulin) | 0.93 ± 0.2 µmol/L | Tryptophan Fluorescence Quenching | [1][3][4] |
| S-methyl DM1 | Kᴅ (Binding to high-affinity sites on microtubules) | 0.1 ± 0.05 µmol/L | Radioligand Binding Assay | [1][3] |
| Maytansine | IC₅₀ (Microtubule Assembly Inhibition) | 1 ± 0.02 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |
| S-methyl DM1 | IC₅₀ (Microtubule Assembly Inhibition) | 4 ± 0.1 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |
Table 2: Cellular Cytotoxicity of DM4
| Cell Line | Parameter | Value | Assay Method | Source |
| SK-BR-3 | IC₅₀ | 0.3 to 0.4 nM | MTT Assay | [5] |
| KB cells | IC₅₀ | 0.026 nM (for DM4-SMe) | Not Specified | [6] |
| Various Cancer Cell Lines | IC₅₀ | Picomolar to Nanomolar Range | Cytotoxicity Assays | [5][7] |
Mechanism of Action: Disrupting the Microtubule Machinery
DM4 exerts its potent cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, which are essential for cell division.[8][9] The key steps in its mechanism of action are:
-
Binding to β-Tubulin: DM4, like other maytansinoids, binds to the β-subunit of the αβ-tubulin heterodimer.[10] Crystalline structures reveal that maytansine binds to a site on β-tubulin that is distinct from the vinca domain, at or near the rhizoxin binding site.[11]
-
Inhibition of Polymerization: By binding to tubulin, DM4 inhibits the assembly of microtubules.[8][] This leads to a decrease in the overall microtubule polymer mass within the cell.
-
Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][13] This involves a reduction in both the growth and shortening rates of the microtubule ends.
-
Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase.[10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
Maytansinoid DM4 Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Properties, Mechanisms, and Methodologies of Potent Cytotoxic Payloads for Antibody-Drug Conjugates.
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[][2] Originally isolated from the shrub Maytenus ovatus, these 19-membered ansa macrolides exhibit high cytotoxicity, inducing mitotic arrest and cell death at subnanomolar concentrations.[][3] Despite their potent anti-cancer activity, their clinical application as standalone agents was limited by a narrow therapeutic window and systemic toxicity.[2][4] The advent of ADCs has provided a mechanism to selectively deliver these potent cytotoxins to tumor cells, thereby enhancing their therapeutic index.[][6]
This technical guide focuses on Maytansinoid DM4 (ravtansine) and its derivatives, which are integral components of several ADCs currently in clinical development.[][7] We will delve into their physicochemical properties, mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of DM4-based ADCs.
Physicochemical Properties of this compound
This compound is a synthetic derivative of maytansine, engineered to contain a thiol group, enabling its conjugation to antibodies or linkers.[8][9] The structural modifications in DM4 are designed to optimize its properties as an ADC payload, balancing potency with stability and conjugation efficiency.[2]
| Property | Value | Source |
| Molecular Formula | C39H56ClN3O10S | [10] |
| Molecular Weight | 794.4 g/mol | [10] |
| XLogP3 | 3.6 | [10] |
| Solubility | Soluble in DMSO | [11] |
| Appearance | Powder | [11] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical properties of the unconjugated DM4 payload. These properties are crucial for formulation, conjugation, and understanding the compound's behavior in biological systems.
Mechanism of Action: Microtubule Disruption and Apoptosis
The primary mechanism of action for DM4 and its derivatives is the inhibition of tubulin polymerization.[8][12] By binding to tubulin, maytansinoids disrupt the assembly and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[][13]
This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][14] The high potency of maytansinoids is attributed to their ability to effectively suppress microtubule dynamics even at very low concentrations.[][15]
This compound Derivatives and Structure-Activity Relationship (SAR)
The development of DM4 derivatives has been driven by the need to optimize linker technology and the overall performance of the resulting ADC.[] Structure-activity relationship studies have revealed that modifications to the C3 ester side chain of the maytansinoid core can significantly impact cytotoxicity and conjugation suitability without compromising the essential pharmacophore required for tubulin binding.[3][4]
Commonly used DM4 derivatives in ADC development include:
-
DM4-SMe: A metabolite of DM4-containing ADCs where the thiol group is methylated.[]
-
DM4-SMCC: A derivative where DM4 is linked via a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[]
-
sulfo-SPDB-DM4: A derivative utilizing a water-soluble, cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker, which can improve the pharmacokinetic properties of the ADC.[][16]
The choice of linker and the specific DM4 derivative can influence the stability of the ADC in circulation, the mechanism of payload release at the target site, and the potential for bystander killing effects.[3][17]
Quantitative Data on In Vitro Cytotoxicity
The cytotoxic potency of DM4 and its derivatives is typically evaluated in vitro across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity.
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Source |
| T4H11-DM4 | DDR1 | HT-29 (Colon Cancer) | ~10 | [18] |
| T4H11-DM4 | DDR1 | HCT116 (Colon Cancer) | ~1 | [18] |
| T4H11-DM4 | DDR1 | HCT15 (Colon Cancer) | ~1 | [18] |
| T4H11-DM4 | DDR1 | Caco-2 (Colon Cancer) | ~10 | [18] |
| T4H11-DM4 | DDR1 | DLD-1 (Colon Cancer) | ~1 | [18] |
| T4H11-DM4 | DDR1 | SW48 (Colon Cancer) | ~10 | [18] |
| T4H11-DM4 | DDR1 | SW480 (Colon Cancer) | ~1 | [18] |
Table 2: In Vitro Cytotoxicity of a DM4-based ADC. This table presents the IC50 values for the T4H11-DM4 ADC in various colon cancer cell lines expressing the DDR1 target. The data demonstrates potent and target-dependent cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a DM4-based ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[19]
-
Compound Preparation: Prepare serial dilutions of the DM4-ADC and relevant controls (e.g., unconjugated antibody, vehicle) in complete cell culture medium.
-
Cell Treatment: Remove the culture medium from the wells and add the prepared compound dilutions. Include wells with untreated cells as a control.[19]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Synthesis of Thiol-Containing Maytansinoids (DM4)
The synthesis of DM4 involves the modification of a precursor maytansinoid, such as ansamitocin P-3, to introduce a thiol-bearing side chain at the C-3 position. A general synthetic scheme is outlined below.[20]
Methodology:
-
Isolation/Preparation of Maytansinoid Precursor: Start with a maytansinoid containing a hydroxyl group at the C-3 position, such as maytansinol.
-
Esterification: Acylate the C-3 hydroxyl group with a carboxylic acid containing a protected thiol group (e.g., a disulfide). This is a critical step to introduce the linker-payload moiety.[14]
-
Deprotection: Remove the protecting group from the thiol to yield the final thiol-containing maytansinoid, DM4.
-
Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC).[20]
Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic properties of DM4-based ADCs are crucial for their therapeutic efficacy and safety. The choice of linker can significantly influence the stability of the conjugate in circulation and its clearance rate.[17] For instance, ADCs with more sterically hindered disulfide linkers, like those in some SPDB-DM4 conjugates, tend to have slower clearance from circulation compared to those with less hindered linkers.[17]
In vivo studies in xenograft models are essential to evaluate the anti-tumor activity of DM4-ADCs. These studies typically involve treating tumor-bearing mice with the ADC and monitoring tumor growth over time. The efficacy is often dependent on the level of target antigen expression on the tumor cells.[21]
| Parameter | HuC242-DM4 (Low CanAg) | HuC242-DM4 (High CanAg) | Source |
| Half-life | ~5 days | 2.5 days | [22] |
| Cmax | 105.8 µg/mL | 62.5 µg/mL | [22] |
| Clearance | 16.7 mL/h/m² | 46.1 mL/h/m² | [22] |
Table 3: Preliminary Pharmacokinetic Parameters of a DM4-ADC in Patients. This table shows the pharmacokinetic data for the HuC242-DM4 ADC in patients with low and high levels of circulating CanAg antigen. The data indicates that higher antigen levels can lead to faster clearance of the ADC.
Conclusion
This compound and its derivatives represent a powerful class of cytotoxic payloads for the development of next-generation antibody-drug conjugates. Their potent microtubule-disrupting activity, coupled with the ability to be effectively conjugated to tumor-targeting antibodies, has led to a number of promising clinical candidates. A thorough understanding of their physicochemical properties, mechanism of action, and the methodologies for their evaluation is paramount for the successful design and development of novel DM4-based ADCs. This guide provides a foundational overview of these key aspects to aid researchers and drug developers in this rapidly advancing field.
References
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 10. This compound | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 12. DM4 - Creative Biolabs [creative-biolabs.com]
- 13. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of Maytansinoid DM4 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] Maytansinoid DM4, a potent tubulin inhibitor, is a frequently utilized cytotoxic payload in ADC development due to its high cytotoxicity.[5][6] This document provides detailed protocols for the conjugation of DM4 to monoclonal antibodies via both lysine and cysteine residues, methods for purification, and characterization of the resulting ADC.
Maytansinoids, such as DM4, function by binding to tubulin and disrupting microtubule assembly, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][7] The conjugation of DM4 to a monoclonal antibody allows for the targeted delivery of this potent payload to tumor cells that express a specific surface antigen recognized by the mAb, thereby increasing the therapeutic window and reducing off-target toxicity.[1][3]
The type of linker used to attach DM4 to the antibody is a critical component of ADC design, influencing its stability in circulation and the mechanism of payload release.[3][8] This protocol will cover methods using both non-cleavable linkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and cleavable linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[9][10][11]
Signaling Pathway and Mechanism of Action
Caption: General Mechanism of Action for a DM4-ADC.
Experimental Protocols
Two primary strategies for conjugating DM4 to a monoclonal antibody are through the amine groups of lysine residues or the thiol groups of cysteine residues.
Protocol 1: Conjugation to Lysine Residues via a Non-Cleavable Linker (SMCC)
This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 6.5-7.5) with 50 mM NaCl and 2 mM EDTA
-
Quenching Solution: (e.g., 100 mM Tris buffer, pH 8.0)
-
Purification column: Sephadex G25 or equivalent for buffer exchange.[14]
Procedure:
-
Antibody Preparation: Dialyze or buffer exchange the mAb into the Reaction Buffer. Adjust the final concentration to 5-10 mg/mL.
-
Linker-Payload Preparation: Prepare a stock solution of SMCC-DM4 in DMA or DMSO. The concentration will depend on the desired final molar excess.
-
Conjugation Reaction:
-
Add the SMCC-DM4 stock solution to the mAb solution. The molar excess of SMCC-DM4 to mAb will influence the final DAR and should be optimized (a starting point could be a 5-10 fold molar excess).
-
The final concentration of the organic solvent (DMA or DMSO) should be kept low (typically 3-10% v/v) to avoid denaturation of the antibody.[15]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[14]
-
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess SMCC-DM4. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction by-products using a desalting column (e.g., Sephadex G25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14]
Protocol 2: Conjugation to Cysteine Residues via a Cleavable Linker (SPDB)
This method requires the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. This can lead to a more homogeneous ADC preparation.
Materials:
-
Monoclonal Antibody (mAb)
-
SPDB-DM4 linker-payload (--INVALID-LINK--[10])
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Reduction Buffer: (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Conjugation Buffer: (e.g., PBS with 1 mM EDTA, pH 6.5-7.0)
-
Quenching Solution: N-ethylmaleimide (NEM) or L-cysteine
-
Purification column: Sephadex G25 or equivalent.
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reduction Buffer.
-
Reduction of Disulfide Bonds:
-
Add a 10-20 fold molar excess of DTT or TCEP to the mAb solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the reducing agent by buffer exchange into the Conjugation Buffer using a desalting column.
-
-
Linker-Payload Preparation: Prepare a stock solution of SPDB-DM4 in DMA or DMSO.
-
Conjugation Reaction:
-
Immediately add the SPDB-DM4 stock solution to the reduced mAb. A molar excess of 5-10 fold is a good starting point.
-
The final concentration of the organic solvent should be kept below 10%.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: Add a quenching agent like N-ethylmaleimide to cap any unreacted thiol groups.
-
Purification: Purify the ADC using a desalting column equilibrated with a suitable storage buffer.
Conjugation Workflow
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DM4-SMCC - Immunomart [immunomart.com]
- 14. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemistry of DM4 Linker Attachment to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. Ravtansine, commonly known as DM4, is a potent maytansinoid tubulin inhibitor used as a cytotoxic payload in several ADCs.[1] Its high cytotoxicity, with IC50 values in the sub-nanomolar range, makes it an effective anti-cancer agent.[2] The efficacy and safety of a DM4-based ADC are critically dependent on the chemistry used to attach the DM4 payload to the antibody via a linker.
These application notes provide a detailed overview of the chemistry and protocols for conjugating DM4 to antibodies, focusing on two common linker strategies: a non-cleavable thioether linkage using the SMCC linker and a cleavable disulfide linkage using the SPDB linker. This document also provides protocols for the characterization and in vitro evaluation of the resulting DM4-ADCs.
Chemistry of DM4 Linker Attachment
The conjugation of DM4 to an antibody typically involves a two-step process: antibody modification followed by reaction with the DM4-linker derivative. The choice of linker and conjugation strategy significantly impacts the stability, pharmacokinetics, and efficacy of the ADC.
1. Targeting Antibody Residues:
-
Lysine Conjugation: This method targets the primary amines on the side chains of lysine residues, which are abundant on the surface of antibodies.[3] This approach generally results in a heterogeneous mixture of ADCs with a varying drug-to-antibody ratio (DAR) from 0 to 8.[4]
-
Cysteine Conjugation: This strategy involves the conjugation to cysteine residues. This can be achieved by reducing the native interchain disulfide bonds of the antibody to generate free thiols, or by introducing cysteine residues at specific sites through genetic engineering. Cysteine-based conjugation offers better control over the DAR, leading to a more homogeneous product.[5]
2. Linker Types for DM4 Conjugation:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: SMCC is a non-cleavable linker that forms a stable thioether bond.[6] The NHS ester end of SMCC reacts with lysine residues on the antibody, introducing a maleimide group. The thiol-containing DM4 then reacts with the maleimide to form the final conjugate. The resulting thioether bond is highly stable in circulation, and the payload is released upon lysosomal degradation of the antibody within the target cell.[7]
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) Linker: SPDB is a cleavable linker that contains a disulfide bond.[8] Similar to SMCC, the NHS ester of SPDB reacts with antibody lysines. The pyridyldithio group then reacts with the thiol on DM4 to form a disulfide linkage. This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the active DM4 payload.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to DM4-ADC conjugation and characterization.
Table 1: Comparison of Lysine vs. Cysteine-Based DM4 Conjugation
| Parameter | Lysine Conjugation | Cysteine Conjugation (Site-Specific) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous (typically 0-8) | Homogeneous (typically 2 or 4) | [4][5] |
| Control over DAR | Low | High | [5] |
| Potential Impact on Antibody Function | Higher risk of impacting antigen binding due to random conjugation | Lower risk due to controlled conjugation sites | [5] |
| Complexity of Process | Simpler, utilizes native antibody residues | More complex, may require antibody engineering and reduction steps | [5] |
Table 2: Representative Drug-to-Antibody Ratios (DAR) for DM4-ADCs
| Antibody-Linker-Payload | Conjugation Method | Average DAR | Reference(s) |
| huC242-SPDB-DM4 | Lysine | Comparable to UV/Vis determination | [10] |
| Anti-Antigen B-SPDB-DM4 | Lysine | 3.1 ± 0.5 | [9] |
| Trastuzumab-SMCC-DM1* | Lysine | ~3.5 | [11] |
| Cysteine-Engineered mAb-DM4 | Cysteine | ~2.0 | [12] |
*Note: DM1 is a closely related maytansinoid to DM4 and provides a relevant comparison for lysine conjugation.
Table 3: In Vitro Cytotoxicity of a Representative DM4-ADC
| Cell Line | Target Antigen Expression | IC50 (nM) | Reference(s) |
| HGC-27 (Gastric Cancer) | High | 0.87 | [13] |
Experimental Protocols
Protocol 1: Preparation of a DM4-ADC using a Non-Cleavable SMCC Linker (Lysine Conjugation)
This protocol describes the conjugation of DM4 to an antibody via lysine residues using the SMCC linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM4 (pre-formed drug-linker)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Borate buffer (50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 20 mM Glycine)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Histidine-Trehalose buffer)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 3.0 mg/mL in borate buffer.
-
Conjugation Reaction: a. Dissolve SMCC-DM4 in DMA to a concentration of 20 mM. b. Add 8 molar equivalents of the SMCC-DM4 solution to the antibody solution. c. Add DMA to the reaction mixture to achieve a final concentration of 10% (v/v) organic solvent. d. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching: Add 80 molar equivalents of 20 mM glycine solution to quench any unreacted SMCC-DM4. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the ADC using a pre-equilibrated G-25 size-exclusion chromatography column to remove unconjugated drug-linker and other small molecules. b. Elute the ADC with the desired storage buffer.
-
Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS. c. Assess the percentage of monomer, aggregate, and fragment using Size Exclusion Chromatography (SEC).
Protocol 2: Preparation of a DM4-ADC using a Cleavable SPDB Linker (Lysine Conjugation)
This protocol details the conjugation of DM4 to an antibody via lysine residues using the SPDB linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 8.0)
-
SPDB-DM4 (pre-formed drug-linker)
-
Dimethylacetamide (DMA)
-
Sodium phosphate buffer (0.2 M, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 0.25–1.0 mg/mL in PBS.
-
Conjugation Reaction: a. Prepare the reaction mixture in a microtiter plate by combining:
- 100 µL of antibody solution
- 50 µL of 0.2 M sodium phosphate buffer, pH 8.0
- 25 µL of PBS
- 5 µL of SPDB-DM4 adduct in DMA
- 20 µL of DMA b. Seal the plate and vortex to mix. c. Incubate the reaction for 2 hours at room temperature.
-
Purification: a. Purify the ADC using a 30 kDa MWCO membrane filtration device or a G-25 column to remove unconjugated drug-linker. b. Exchange the buffer to the desired storage buffer.
-
Characterization: a. Determine the protein concentration (A280). b. Determine the average DAR by HIC or LC-MS.[10] c. Analyze the monomer content by SEC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.
Materials:
-
DM4-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0 containing 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20 minutes). d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the DM4-ADC.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
DM4-ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: a. Prepare serial dilutions of the DM4-ADC and the unconjugated antibody control in complete medium. b. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control. c. Incubate for 72-96 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. If using adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well. If using suspension cells, centrifuge the plate before aspirating the supernatant. c. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the log of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.[13]
Visualizations
Caption: Experimental workflow for DM4-ADC conjugation and characterization.
Caption: Signaling pathway of DM4-induced apoptosis.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Purification of Maytansinoid DM4-Antibody-Drug Conjugates using Hydrophobic Interaction Chromatography (HIC)
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. Maytansinoid DM4 is a potent microtubule-inhibiting agent frequently used as a payload in ADCs. The conjugation process typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety profile.[1][2][3] Therefore, a robust purification method is required to isolate ADCs with a specific DAR and to characterize the drug load distribution.
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the purification and characterization of ADCs.[2] HIC separates molecules based on their surface hydrophobicity. The conjugation of the hydrophobic DM4 payload to an antibody increases its overall hydrophobicity.[4][5] This allows HIC to effectively separate ADC species with different DARs, as species with a higher DAR will be more hydrophobic and interact more strongly with the HIC stationary phase.[4][6] This application note provides a detailed protocol for the purification of this compound-ADCs using HIC.
Principle of HIC Separation for ADCs
HIC separates proteins based on the hydrophobic interactions between the protein's surface and the hydrophobic ligands of the stationary phase.[4] The process is typically carried out under non-denaturing conditions, preserving the native structure and biological activity of the ADC.[2]
The key steps in HIC are:
-
Binding: The ADC mixture is loaded onto the HIC column in a mobile phase with a high salt concentration. The high salt concentration reduces the solvation of the ADC and exposes its hydrophobic regions, promoting binding to the stationary phase.
-
Elution: The bound ADCs are eluted by decreasing the salt concentration of the mobile phase. As the salt concentration decreases, the hydrophobic interaction weakens, and the ADCs elute in order of increasing hydrophobicity. Unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR values.
Experimental Protocols
Materials and Reagents
-
HIC Column: Phenyl or Butyl-functionalized column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Sample: DM4-ADC mixture in a suitable buffer (e.g., PBS)
-
HPLC System: A biocompatible HPLC system with a UV detector.
Protocol for HIC Purification of DM4-ADCs
-
System Preparation:
-
Equilibrate the HPLC system and the HIC column with Mobile Phase A until a stable baseline is achieved. A typical flow rate is 0.5-1.0 mL/min.
-
-
Sample Preparation:
-
Adjust the salt concentration of the DM4-ADC sample to be similar to that of Mobile Phase A to ensure binding to the column. This can be done by adding a concentrated stock of ammonium sulfate.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADCs using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks in the chromatogram.
-
-
Column Cleaning and Storage:
-
After the elution, wash the column with 100% Mobile Phase B to remove any remaining bound species.
-
For long-term storage, follow the manufacturer's recommendations, which typically involve washing with water and storing in a solution containing an antimicrobial agent (e.g., 20% ethanol).
-
Data Presentation
The collected fractions can be analyzed by various methods to determine the DAR and purity. A summary of expected results is presented in the table below.
| Fraction | Retention Time (min) | Predominant DAR | Purity (%) by SEC |
| 1 | 10.5 | 0 (Unconjugated) | >98 |
| 2 | 15.2 | 2 | >95 |
| 3 | 18.9 | 4 | >95 |
| 4 | 22.1 | 6 | >90 |
Experimental Workflow
The overall workflow for the purification and characterization of DM4-ADCs is depicted below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient can improve resolution. |
| Incorrect salt concentration. | Adjust the initial and final salt concentrations. | |
| Low Recovery | ADC precipitation in high salt. | Perform solubility studies to determine the optimal salt concentration for binding without precipitation.[7] |
| Strong hydrophobic interactions. | Use a less hydrophobic stationary phase (e.g., Butyl instead of Phenyl) or add a small amount of organic modifier to the mobile phase. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase. |
Hydrophobic Interaction Chromatography is a highly effective method for the purification and characterization of this compound-ADCs.[2][4] By optimizing the chromatographic conditions, it is possible to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product with a defined drug load. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists in the field of ADC development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lcms.cz [lcms.cz]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Size-Exclusion Chromatography in the Characterization of DM4-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, delivered via a chemical linker. The conjugation of maytansinoid payloads, such as DM4, can significantly impact the physicochemical properties of the parent antibody, including its propensity for aggregation. Size-exclusion chromatography (SEC) is a critical analytical technique for the characterization of ADCs, providing valuable information on the distribution of high molecular weight species (HMWS or aggregates), the main monomeric form, and low molecular weight species (LMWS or fragments). This application note provides a detailed protocol for the characterization of DM4-ADCs using SEC, along with data interpretation guidelines.
Due to the hydrophobic nature of the DM4 payload, nonspecific interactions with the SEC stationary phase can occur, leading to poor peak shape and inaccurate quantification. Therefore, the inclusion of organic modifiers in the mobile phase is often necessary to mitigate these secondary interactions and achieve a size-based separation.[1][2]
Experimental Protocol: Size-Exclusion Chromatography of DM4-ADCs
This protocol outlines a general method for the SEC analysis of a DM4-ADC. Optimization of specific parameters may be required for different ADC constructs.
1. Materials and Equipment
-
HPLC System: A biocompatible HPLC or UHPLC system equipped with a UV detector (monitoring at 280 nm and 254 nm is recommended). An Agilent 1260 Infinity II Bio-inert LC system or similar is suitable.[3]
-
SEC Column: A column appropriate for the separation of monoclonal antibodies and their aggregates. The Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column is a good choice as it is designed to minimize nonspecific interactions.[3][4] Other suitable columns include the TSKgel UP-SW3000.[1]
-
Mobile Phase: 100 mM Sodium Phosphate, 200 mM Sodium Chloride, with 5-15% organic modifier (e.g., isopropanol or acetonitrile), pH 6.8-7.4. The addition of an organic modifier is crucial to disrupt hydrophobic interactions between the DM4-ADC and the column stationary phase.[1][2][5]
-
Sample Preparation: The DM4-ADC sample should be diluted in the mobile phase to a final concentration of 1-5 mg/mL. The sample should be filtered through a 0.22 µm syringe filter before injection.
-
Data Acquisition and Analysis Software: Software capable of integrating chromatographic peaks and performing calculations, such as Agilent OpenLAB CDS.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | 100 mM Sodium Phosphate, 200 mM NaCl, 10% Isopropanol, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 280 nm (for protein) and 254 nm (for DM4) |
| Run Time | 20 - 30 minutes |
3. Experimental Procedure
-
System Equilibration: Equilibrate the SEC column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Blank Injection: Inject an equivalent volume of the mobile phase (or sample buffer) to serve as a blank and confirm the absence of interfering peaks.
-
Sample Injection: Inject the prepared DM4-ADC sample.
-
Data Acquisition: Acquire the chromatogram for the specified run time.
-
Data Analysis: Integrate the peaks corresponding to the aggregate, monomer, and any fragment species. Calculate the percentage of each species relative to the total peak area.
Data Presentation and Interpretation
The primary outputs of an SEC analysis of a DM4-ADC are the retention times and peak areas of the different species. This data can be summarized in a table for clear comparison between different samples or stability time points.
Table 1: Representative SEC Data for a DM4-ADC
| Species | Retention Time (min) | Peak Area (mAU*s) | % of Total Area |
| Aggregate (HMWS) | 7.1 | 150 | 5.0 |
| Monomer | 8.2 | 2700 | 90.0 |
| Fragment (LMWS) | 9.5 | 150 | 5.0 |
| Total | 3000 | 100.0 |
The percentage of high molecular weight species is a critical quality attribute (CQA) for ADCs, as aggregates can potentially be immunogenic.[2] A well-behaved SEC method will show baseline separation between the monomer and aggregate peaks.[3]
Drug-to-Antibody Ratio (DAR) Estimation
While SEC is not the primary method for determining the drug-to-antibody ratio (DAR), it can be coupled with mass spectrometry (SEC-MS) for this purpose.[6][7][8] In a typical SEC-MS workflow, the eluent from the SEC column is directed into a mass spectrometer. The deconvoluted mass spectrum of the main peak allows for the determination of the masses of the different drug-loaded species, from which an average DAR can be calculated.[6] For lysine-conjugated ADCs like those with DM4, which are heterogeneous, SEC-MS provides a powerful tool for characterizing this distribution.[6]
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for DM4-ADC Characterization by SEC
A schematic of the experimental workflow for SEC analysis of DM4-ADCs.
Diagram 2: Logical Relationship of SEC Data Analysis for DM4-ADCs
Logical flow of data analysis in SEC for DM4-ADC characterization.
Conclusion
Size-exclusion chromatography is an indispensable tool for the characterization of DM4-ADCs, particularly for the monitoring of aggregation, which is a critical quality attribute. The protocol and guidelines presented here provide a robust starting point for the development of SEC methods for these complex biomolecules. Careful consideration of the mobile phase composition is essential to mitigate the hydrophobic interactions induced by the DM4 payload. When coupled with mass spectrometry, SEC can provide even more detailed insights into the quality and consistency of ADC preparations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Determining the Drug-to-Antibody Ratio (DAR) for DM4 Antibody-Drug Conjugates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly influences both its efficacy and safety profile.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can lead to poor pharmacokinetics and increased off-target toxicity.[1] Therefore, accurate and robust methods for determining the DAR are essential throughout the development and manufacturing of ADCs.[2]
This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated with DM4, a potent maytansinoid tubulin inhibitor.[][4] DM4, a derivative of maytansine, functions by binding to tubulin and disrupting microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[][4][5] The methods described herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of DM4-ADCs
DM4-ADCs exert their cytotoxic effect through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and DM4 is cleaved. The released DM4 can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.
References
Application Notes and Protocols for Cell-Based Viability Assays of Maytansinoid DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro potency of Antibody-Drug Conjugates (ADCs) featuring the maytansinoid DM4 payload. The included assays are crucial for the preclinical evaluation of ADC efficacy, mechanism of action, and specificity.
This compound is a potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in proliferating cells. When conjugated to a monoclonal antibody, DM4 is designed for targeted delivery to cancer cells expressing a specific surface antigen, thereby minimizing off-target toxicity and enhancing the therapeutic window.
This document outlines protocols for three key types of cell-based viability assays:
-
Metabolic Activity Assays (MTT/MTS): To measure the reduction of a tetrazolium salt by metabolically active cells as an indicator of cell viability.
-
Membrane Integrity Assays (LDH Release): To quantify the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.
-
Apoptosis Assays (Caspase-Glo 3/7): To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, confirming the mechanism of cell death induced by DM4.
Mechanism of Action of DM4 ADCs
An antibody-drug conjugate delivers the cytotoxic payload, DM4, specifically to antigen-expressing tumor cells.[1] The process begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the DM4 payload into the cytoplasm. DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1]
Caption: DM4 ADC binds to a target antigen, is internalized, and releases DM4, leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of DM4 ADCs
The following tables summarize the in vitro cytotoxicity (IC50 values) of various DM4 ADCs across different cancer cell lines. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of Anti-DDR1 DM4 ADC (T4H11-DM4) in Colon Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | DDR1 Expression | IC50 (nM) |
| HT-29 | Colon Carcinoma | High | 2.5 |
| HCT116 | Colon Carcinoma | Moderate | 22.1 |
| HCT15 | Colon Carcinoma | Moderate | 89.4 |
| Caco-2 | Colon Carcinoma | Moderate | 60.6 |
| DLD-1 | Colon Carcinoma | Low | 135.3 |
| SW48 | Colon Carcinoma | Low | ~100 |
| SW480 | Colon Carcinoma | Low | ~120 |
| SW620 | Colon Carcinoma | Negative | > 1000 |
| LoVo | Colon Carcinoma | Negative | > 1000 |
Table 2: Cytotoxicity of Anti-CD19 DM4 ADC (SAR3419) in B-Cell Lymphoma Cell Lines [4]
| Cell Line Panel | Cancer Type | Number of Cell Lines | Median IC50 (pM) |
| B-Cell Lymphoma | Diffuse Large B-cell Lymphoma (DLBCL) and others | 46 | 100 |
Note: The median IC50 is reported from a broad panel screening. Individual IC50 values for each cell line were presented in supplementary data of the original publication.
Experimental Protocols
Protocol 1: Metabolic Activity Assay (MTT/MTS) for Cytotoxicity
This protocol is adapted for determining the IC50 value of a DM4 ADC.
Caption: Workflow for assessing DM4 ADC cytotoxicity using an MTT or MTS-based assay.
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative controls)
-
Complete cell culture medium
-
DM4 ADC and corresponding isotype control ADC
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (untreated control), "medium only" (blank), and antigen-negative cells if applicable.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4 ADC and the isotype control ADC in complete culture medium. A typical concentration range might span from 0.1 pM to 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Add fresh medium to the "cells only" and "medium only" wells.
-
Incubate the plate for a duration appropriate for the ADC's mechanism of action. For maytansinoids like DM4, a longer incubation of 72 to 96 hours is often recommended to account for the time required for cell cycle arrest.[5]
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10-20 µL of MTT reagent (e.g., 5 mg/mL stock) to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate for 1-4 hours at 37°C. The formazan product is soluble in culture medium.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Membrane Integrity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture supernatant.
Caption: Workflow for quantifying cytotoxicity by measuring LDH release from DM4 ADC-treated cells.
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
96-well flat-bottom plates
-
Cell culture setup as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT/MTS protocol to seed and treat cells with the DM4 ADC.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Use untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer from the kit to untreated control wells 45 minutes before the end of the incubation period to induce complete cell lysis.
-
Medium Background: Include wells with culture medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7)
This luminescent assay quantifies the activity of caspases 3 and 7, key mediators of apoptosis.
Caption: Workflow for measuring apoptosis induction by DM4 ADCs via caspase 3/7 activity.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Cell culture setup as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of medium.
-
Incubate overnight.
-
Treat cells with the DM4 ADC and controls as described previously. The incubation time for apoptosis induction is typically shorter than for cytotoxicity, often in the range of 24-48 hours.
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data is typically expressed as Relative Luminescence Units (RLU) or as a fold-change in caspase activity over the untreated control.
-
Troubleshooting and Considerations
-
High Background in Assays: Ensure that the culture medium used does not contain high levels of interfering substances. For LDH assays, serum can be a source of background LDH activity.[6]
-
Inconsistent IC50 Values: Variability can arise from differences in cell passage number, cell health, and seeding density.[7] It is crucial to use cells within a consistent passage range and ensure they are healthy and in an exponential growth phase.
-
DM4 ADC Incubation Time: As tubulin inhibitors, maytansinoids require cells to enter mitosis to exert their cytotoxic effects. Therefore, incubation times of 72-96 hours are often necessary to observe the full effect on cell viability.[5]
-
Bystander Effect: DM4 and its metabolites can be membrane-permeable, potentially leading to a "bystander effect" where the released payload kills adjacent antigen-negative cells.[1] This can be assessed using co-culture assays with fluorescently labeled antigen-negative cells or with conditioned medium transfer assays.[8][9]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Targeting of DDR1 with antibody‐drug conjugates has antitumor effects in a mouse model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture | PLOS One [journals.plos.org]
- 6. media.cellsignal.cn [media.cellsignal.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Site-Specific Conjugation of Maytansinoid DM4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. Maytansinoid DM4, a potent microtubule-disrupting agent, is a clinically relevant payload for ADCs. Site-specific conjugation of DM4 to a monoclonal antibody (mAb) offers numerous advantages over traditional random conjugation methods, including a homogenous drug-to-antibody ratio (DAR), improved pharmacokinetics, a wider therapeutic window, and enhanced overall efficacy. This document provides detailed application notes and protocols for three leading site-specific conjugation methods for DM4: Engineered Cysteines (THIOMABs), incorporation of Unnatural Amino Acids (UAA), and Enzymatic Conjugation.
Overview of Site-Specific Conjugation Methods
Site-specific conjugation technologies enable the precise attachment of drug-linkers to predetermined sites on an antibody. This control over conjugation chemistry leads to a more defined and consistent ADC product. The three methods detailed below offer distinct approaches to achieving this precision.
1. Engineered Cysteine (THIOMAB™) Conjugation: This technique involves the introduction of one or more cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation with a maleimide-containing DM4 linker-payload.[]
2. Unnatural Amino Acid (UAA) Incorporation: This method utilizes the cellular machinery to incorporate a non-canonical amino acid with an orthogonal reactive group (e.g., a ketone or azide) into the antibody sequence at a specific position.[2][3] This unique functional group then serves as a handle for the specific attachment of a complementary DM4 linker-payload.[2][3]
3. Enzymatic Conjugation: Specific enzymes, such as transglutaminase, can be used to mediate the site-specific conjugation of a DM4-linker to a particular amino acid residue on the antibody.[4] For example, microbial transglutaminase (MTGase) can catalyze the formation of a stable isopeptide bond between a glutamine residue (e.g., Q295 in the Fc region after deglycosylation) and a primary amine-containing DM4 linker.[4][5]
Quantitative Data Summary
The choice of conjugation strategy can significantly impact the characteristics of the resulting ADC. The following table summarizes typical quantitative data for DM4 ADCs produced by the different site-specific methods.
| Parameter | Engineered Cysteine (THIOMAB™) | Unnatural Amino Acid (UAA) | Enzymatic (Transglutaminase) |
| Typical DAR | 2 or 4 (highly homogeneous) | 1, 2, or 4 (precisely controlled) | 2 or 4 (highly homogeneous) |
| Conjugation Efficiency | >90% | >95% | >90% |
| In Vitro Cytotoxicity (IC50) | Potent (low nM to pM range)[6] | Potent (low nM to pM range) | Potent (low nM to pM range)[7] |
| Plasma Stability | High | High | High |
Experimental Protocols
Engineered Cysteine (THIOMAB™) DM4 Conjugation Protocol
This protocol describes the conjugation of a DM4-maleimide linker to a THIOMAB™ antibody with engineered cysteine residues.
Materials:
-
THIOMAB™ antibody (e.g., anti-HER2 with engineered cysteines) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Dehydroascorbic acid (DHAA) solution (20 mM in DMSO)
-
DM4-linker-maleimide (e.g., SPDB-DM4) in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
50 mM Tris-HCl, pH 8.0 with 2 mM EDTA
-
Amicon Ultra centrifugal filters (30 kDa MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column for purification
Procedure:
-
Antibody Reduction:
-
Dilute the THIOMAB™ antibody to 5 mg/mL in 50 mM Tris-HCl, pH 8.0 with 2 mM EDTA.
-
Add a 50-fold molar excess of 10 mM TCEP to the antibody solution.
-
Incubate at 37°C for 3 hours to reduce the engineered cysteine residues.
-
-
Buffer Exchange:
-
Remove the excess TCEP by buffer exchange into PBS, pH 7.4 using an Amicon Ultra centrifugal filter.
-
Concentrate the antibody and then dilute with PBS, repeat this process 3 times.
-
-
Antibody Re-oxidation:
-
Add a 20-fold molar excess of DHAA to the reduced antibody solution.
-
Incubate at room temperature for 4 hours to re-oxidize the native interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the DM4-linker-maleimide solution to the re-oxidized antibody.
-
Incubate at room temperature for 4 hours with gentle mixing.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the DAR by HIC or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Assess the percentage of aggregation by SEC.
-
Unnatural Amino Acid (UAA) based DM4 Conjugation Protocol
This protocol outlines the incorporation of p-acetylphenylalanine (pAcF) into an antibody and subsequent conjugation with a DM4-linker containing an alkoxyamine group.
Materials:
-
Expression vector for the antibody of interest with an amber stop codon (TAG) at the desired incorporation site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcF.
-
HEK293 or CHO cells for mammalian expression.
-
Cell culture medium and supplements.
-
p-acetylphenylalanine (pAcF).
-
Transfection reagent.
-
Protein A affinity chromatography resin.
-
DM4-linker-alkoxyamine in DMSO.
-
Aniline-acetate buffer (100 mM, pH 4.6).
-
PBS, pH 7.4.
-
Amicon Ultra centrifugal filters (30 kDa MWCO).
-
Size Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells with the antibody expression vector and the pEVOL-pAcF plasmid using a suitable transfection reagent.
-
Culture the cells in media supplemented with 1 mM pAcF.
-
-
Protein Expression and Purification:
-
Allow the cells to express the antibody for 5-7 days.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the antibody containing pAcF using Protein A affinity chromatography.
-
-
Conjugation Reaction:
-
Buffer exchange the purified antibody into 100 mM aniline-acetate buffer, pH 4.6.
-
Add a 10-fold molar excess of the DM4-linker-alkoxyamine to the antibody solution.
-
Incubate at 37°C for 16-24 hours.
-
-
Purification:
-
Purify the resulting ADC by SEC to remove excess drug-linker and any aggregates.[9]
-
-
Characterization:
-
Confirm the successful conjugation and determine the DAR by LC-MS.
-
Analyze the purity and aggregation state by SEC.
-
Enzymatic DM4 Conjugation Protocol using Transglutaminase
This protocol details the conjugation of a DM4-linker containing a primary amine to a deglycosylated antibody using microbial transglutaminase (MTGase).
Materials:
-
Monoclonal antibody (e.g., IgG1) in PBS.
-
PNGase F enzyme.
-
Microbial transglutaminase (MTGase).
-
DM4-linker with a primary amine (e.g., a linker with a terminal lysine or a short PEG spacer ending in an amine).
-
Tris buffer (50 mM, pH 8.0).
-
PBS, pH 7.4.
-
Amicon Ultra centrifugal filters (30 kDa MWCO).
-
Ion-exchange chromatography (IEX) or HIC column for purification.
Procedure:
-
Antibody Deglycosylation:
-
Incubate the antibody with PNGase F at 37°C for 12-18 hours to remove the N-linked glycans at position N297. This exposes the glutamine residue at position Q295.
-
-
Buffer Exchange:
-
Remove the PNGase F and buffer components by buffer exchange into 50 mM Tris buffer, pH 8.0 using an Amicon Ultra centrifugal filter.
-
-
Enzymatic Conjugation:
-
Add a 20-fold molar excess of the amine-containing DM4-linker to the deglycosylated antibody.
-
Add MTGase to the solution (e.g., 1:50 enzyme to antibody ratio by weight).
-
Incubate at 37°C for 6-12 hours.
-
-
Purification:
-
Characterization:
-
Determine the DAR and confirm the site of conjugation by LC-MS analysis of the reduced antibody heavy chain.
-
Assess the purity and aggregation by SEC.
-
Visualization of Workflows
Conclusion
Site-specific conjugation of this compound is a powerful strategy for the development of next-generation ADCs with improved therapeutic properties. The choice of conjugation method—engineered cysteines, unnatural amino acids, or enzymatic approaches—will depend on the specific antibody, available resources, and desired characteristics of the final ADC. The protocols and data presented in these application notes provide a comprehensive guide for researchers to produce and characterize homogeneous and potent DM4-based ADCs for preclinical and clinical development.
References
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Methods in DM4-ADC Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. These complex biomolecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. DM4, a maytansinoid derivative, is a potent microtubule-disrupting agent frequently utilized as a cytotoxic payload in ADCs. The stability of a DM4-ADC is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and shelf-life.[1] Any degradation of the ADC can lead to a loss of potency, altered pharmacokinetic profile, and potentially increased toxicity due to the release of free payload.[2]
These application notes provide a comprehensive overview of the key analytical methods for assessing the stability of DM4-ADCs. Detailed protocols for the primary analytical techniques are provided to guide researchers in establishing robust stability testing programs.
Key Stability-Indicating Attributes for DM4-ADCs
The stability of a DM4-ADC is multifaceted and requires monitoring of several key attributes:
-
Aggregation and Fragmentation: Changes in the size distribution of the ADC, including the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).[3]
-
Drug-to-Antibody Ratio (DAR): The average number of DM4 molecules conjugated to each antibody. A decrease in DAR can indicate payload deconjugation.
-
Free DM4 Payload: The amount of unconjugated DM4 payload in the ADC formulation. An increase in free payload can lead to off-target toxicity.[4]
-
Charge Variants: Changes in the charge distribution of the ADC, which can result from modifications such as deamidation or oxidation.
-
Conformational Stability: Alterations in the higher-order structure of the antibody component.
DM4-ADC Degradation Pathways
DM4-ADCs can degrade through various physical and chemical pathways, influenced by factors such as temperature, pH, light, and formulation components. Understanding these pathways is crucial for designing appropriate stability studies and analytical methods.
Experimental Workflow for DM4-ADC Stability Testing
A typical stability testing workflow involves subjecting the DM4-ADC to various stress conditions and analyzing samples at predetermined time points using a panel of orthogonal analytical methods.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
Application Note: Ultrasensitive Quantification of Free DM4 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of unconjugated (free) DM4, a potent maytansinoid cytotoxic agent, in human plasma. This method is critical for the pharmacokinetic and safety assessment of antibody-drug conjugates (ADCs) that utilize DM4 as a payload. The protocol employs a combination of protein precipitation, reduction, and solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. The method has been validated with a dynamic range of 0.100 to 50.0 ng/mL, demonstrating excellent linearity, precision, and accuracy, making it suitable for regulated bioanalysis in clinical and preclinical studies.
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic class designed to deliver highly potent cytotoxic agents, such as DM4, directly to cancer cells. DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The efficacy and safety of DM4-containing ADCs are dependent on the selective release of the payload at the tumor site. However, premature cleavage of the linker in systemic circulation can lead to the release of free DM4, which can cause off-target toxicities. Therefore, a sensitive and reliable method for the quantification of free DM4 in plasma is essential for understanding the pharmacokinetics (PK) and safety profile of these ADCs. This application note provides a detailed protocol for the extraction and quantification of free DM4 in human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
DM4 and S-methyl-DM4 reference standards
-
Internal Standard (IS), e.g., ansamitocin P-3
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, Milli-Q or equivalent
-
Formic acid (FA), LC-MS grade
-
Sodium formate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-phase extraction (SPE) cartridges
-
All other chemicals and solvents should be of analytical grade or higher.
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-phase extraction manifold
Sample Preparation
A detailed workflow for the preparation of plasma samples is outlined below. This procedure is designed to remove plasma proteins, release DM4 from endogenous disulfide conjugates, and concentrate the analyte for sensitive detection.[1][2][3]
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Reduction: Transfer the supernatant to a clean tube and add 50 µL of a reducing agent solution (e.g., TCEP) to cleave disulfide bonds and release any conjugated DM4. Incubate for 30 minutes at 37°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
References
Troubleshooting & Optimization
How to prevent aggregation of Maytansinoid DM4 ADCs
Welcome to our technical support center for Maytansinoid DM4 Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on preventing and characterizing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following conjugation of the DM4 payload.[1][2][3] Key contributing factors include:
-
Hydrophobic Interactions: The this compound payload is inherently hydrophobic. Its conjugation to the antibody surface creates hydrophobic patches that can lead to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated DM4 molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[3] ADCs with a high DAR often exhibit faster clearance rates and a reduced therapeutic index.
-
Linker Chemistry: The choice of linker connecting the DM4 to the antibody plays a crucial role. Hydrophobic linkers can exacerbate aggregation, while hydrophilic linkers can help mitigate it.[4][5]
-
Formulation and Environmental Stress: Suboptimal buffer conditions (e.g., pH, ionic strength), exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress can denature the antibody component of the ADC, leading to aggregation.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of DM4 ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the stability of ADCs. For maytansinoid ADCs, a higher DAR generally correlates with increased aggregation.[3] This is because the addition of each hydrophobic DM4 molecule increases the overall surface hydrophobicity of the antibody, promoting intermolecular interactions that lead to the formation of aggregates. Studies have shown that maytansinoid conjugates with an average DAR below approximately 6 have comparable and acceptable clearance rates, whereas ADCs with a very high DAR (around 9-10) exhibit rapid clearance.[6] This suggests that maintaining an optimal DAR, typically between 2 and 4, is crucial for balancing potency and stability.
Q3: What role do linkers play in preventing aggregation?
A3: The linker is a critical component in ADC design that influences stability, solubility, and payload release. The hydrophilicity of the linker is particularly important for mitigating aggregation. Hydrophilic linkers can effectively shield the hydrophobic DM4 payload, reducing the propensity for intermolecular hydrophobic interactions.[4][5]
Common strategies include the incorporation of:
-
Polyethylene Glycol (PEG) Moieties: PEG chains create a hydration shell around the ADC, enhancing its solubility and stability.[4][5]
-
Sulfonate Groups: The inclusion of negatively charged sulfonate groups in the linker can increase its hydrophilicity and help to reduce aggregation.[4]
-
Pyrophosphate Diester Groups: These groups also contribute to the hydrophilicity of the linker and can help prevent aggregation.[7]
By selecting an appropriate hydrophilic linker, it is possible to conjugate a higher number of drug molecules (higher DAR) without inducing significant aggregation.[4]
Troubleshooting Guide
Problem: My DM4 ADC shows significant aggregation after conjugation or during storage.
This is a common issue that can compromise the efficacy and safety of your ADC. The following steps will guide you through troubleshooting and mitigating this problem.
Step 1: Characterize the Aggregation
The first step is to accurately quantify the extent of aggregation. The following analytical techniques are recommended:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Differential Scanning Calorimetry (DSC): DSC assesses the thermal stability of the ADC, providing insights into how conjugation affects the protein's conformational stability.
Step 2: Investigate the Root Cause
Use the following flowchart to identify the potential cause of aggregation in your experiment.
Caption: Troubleshooting workflow for DM4 ADC aggregation.
Step 3: Implement Corrective Actions
Based on the root cause analysis, implement the following strategies to prevent aggregation.
Data on the Impact of Linker and DAR on Aggregation
| Antibody-Linker-Payload | Average DAR | Monomer Purity (%) | Reference |
| Trastuzumab-AJICAP-Maytansinoid | 1.8-1.9 | >95% | [8] |
| Anti-EGFR-Disulfide Linker-DMx | ~3.5 | Not specified, but potent | [9] |
| Anti-EGFR-Thioether Linker-DMx | ~3.5 | Not specified, less potent in some cells | [9] |
| M9346A-sulfo-SPDB-DM4 | ~2 to ~10 | High monomer content for DAR < 6 | [6] |
Formulation and Handling Best Practices
-
pH: Maintain the pH of the formulation buffer away from the isoelectric point (pI) of the antibody to ensure colloidal stability.
-
Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions without promoting hydrophobic interactions.
-
Excipients: Consider the use of stabilizing excipients. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) have been shown to reduce protein aggregation.[10][11][12][13]
-
Storage and Handling: Aliquot ADC samples to minimize freeze-thaw cycles. Store at recommended temperatures and avoid vigorous shaking or other mechanical stresses.[1]
Bioconjugation Process Optimization
-
Immobilization: Consider immobilizing the antibody on a solid support during the conjugation process. This physically separates the antibody molecules, preventing aggregation during the addition of the hydrophobic payload-linker.[2][7]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of DM4 ADCs.
Materials:
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[14][15]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4. For some hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol or acetonitrile may be necessary to reduce non-specific interactions with the column.[14][16]
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the DM4 ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas to determine the percentage of each species.
Caption: Workflow for SEC analysis of ADC aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of the DM4 ADC sample, providing a sensitive measure of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered buffer matching the ADC formulation
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Sample Preparation: Centrifuge the ADC sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates. Carefully transfer the supernatant to a clean cuvette. The sample concentration should be optimized, but a starting point of 1 mg/mL is common.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). A significant increase in Rh or PDI compared to the unconjugated antibody indicates aggregation.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To measure the melting temperature (Tm) of the DM4 ADC and compare it to the unconjugated antibody to assess the impact of conjugation on conformational stability.
Materials:
-
Differential Scanning Calorimeter
-
ADC sample and corresponding unconjugated antibody
-
Formulation buffer for reference
Procedure:
-
Sample Preparation: Prepare the ADC and unconjugated antibody samples at the same concentration (e.g., 1 mg/mL) in the same formulation buffer.
-
Instrument Setup: Load the sample and a buffer reference into the DSC cells.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm), which is the peak of the endothermic transition. A decrease in Tm for the ADC compared to the antibody suggests that conjugation has reduced its thermal stability.
Signaling Pathway
ADC Internalization and Payload Release
The efficacy of a DM4 ADC relies on its ability to be internalized by the target cancer cell and to release its cytotoxic payload. This process typically occurs through receptor-mediated endocytosis.
Caption: ADC internalization and payload release pathway.
Upon binding to its target receptor on the cancer cell surface, the ADC-receptor complex is internalized, often through clathrin-mediated endocytosis.[17][18][19][20] The complex is then trafficked through the endosomal-lysosomal pathway.[17][20] In the acidic environment of the lysosome, the linker is cleaved, or the antibody is degraded, releasing the DM4 payload into the cytoplasm.[20] DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[20]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in DM4-ADC Synthesis
Welcome to the technical support center for DM4-Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of low yield in a typical DM4-ADC synthesis?
Low yield in DM4-ADC synthesis can stem from several factors throughout the multi-step process. The most common culprits include:
-
Antibody Aggregation: The conjugation of the hydrophobic DM4 payload can increase the propensity of the antibody to aggregate, leading to product loss during purification.[1][2][3]
-
Inefficient Conjugation: Suboptimal reaction conditions, such as incorrect pH, temperature, or molar ratios of reactants, can lead to incomplete conjugation of the DM4-linker to the antibody.[4][]
-
Instability of the Linker-Payload Complex: The linker connecting DM4 to the antibody might be unstable under the chosen reaction or purification conditions, leading to premature drug release.[6][7][8]
-
Loss During Purification: The final ADC product can be lost during purification steps like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) due to non-specific binding to the column matrix or harsh elution conditions.
-
Inaccurate Quantification: Errors in determining the concentration of the antibody, linker-payload, or the final ADC can lead to a misinterpretation of the yield.[9][][11]
FAQ 2: How can I detect and quantify antibody aggregation during my synthesis?
Antibody aggregation is a critical quality attribute to monitor as it can significantly impact the safety and efficacy of the ADC.[1][3][12] The primary method for detecting and quantifying aggregates is Size Exclusion Chromatography (SEC-HPLC) .
SEC separates molecules based on their hydrodynamic volume, allowing for the distinction between monomers, dimers, and higher-order aggregates.[13][14][15]
Key indicators of aggregation from an SEC-HPLC analysis include:
-
Appearance of new peaks eluting earlier than the main monomer peak.
-
An increase in the area of pre-existing high molecular weight species peaks.
-
Poor peak shape and tailing, which can indicate non-specific interactions with the column. [15]
FAQ 3: My Drug-to-Antibody Ratio (DAR) is consistently low. What are the potential causes and how can I improve it?
A low Drug-to-Antibody Ratio (DAR) indicates inefficient conjugation of the DM4 payload to the antibody. Here are the common causes and troubleshooting strategies:
-
Suboptimal Molar Ratio of Linker-Payload to Antibody: A common practice is to use a molar excess of the drug-linker to drive the reaction to completion.[4]
-
Inefficient Antibody Reduction (for cysteine-linked ADCs): If your conjugation strategy involves the reduction of interchain disulfide bonds, incomplete reduction will result in fewer available sites for conjugation.
-
Incorrect Reaction Buffer Conditions: The pH of the conjugation buffer is critical. For instance, thiol-maleimide reactions for cysteine conjugation are most efficient at a pH between 6.5 and 7.5.[2]
-
Low Reactivity of the Linker-Payload: The DM4-linker construct may be degraded or of poor quality.
To improve your DAR, consider optimizing the molar ratio of reactants, ensuring complete antibody reduction through analytical checks, and performing a buffer pH screen.
Troubleshooting Guides
Issue 1: Significant Product Loss and Aggregation Observed After DM4 Conjugation
Symptoms:
-
A noticeable precipitate forms in the reaction vessel.
-
SEC-HPLC analysis shows a significant increase in high molecular weight species (>5%) compared to the naked antibody.
-
The final yield after purification is substantially lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation issues.
Quantitative Data Summary: Impact of Linker and DAR on Aggregation
| Parameter | Condition A | Condition B | Condition C |
| Linker Type | Hydrophobic | Hydrophilic PEG4 | Hydrophilic PEG8 |
| Target DAR | 4 | 4 | 4 |
| % Aggregate (SEC) | 15% | 8% | 4% |
| Target DAR | 2 | 4 | 8 |
| Linker Type | Hydrophobic | Hydrophobic | Hydrophobic |
| % Aggregate (SEC) | 3% | 12% | 25% |
Note: These are representative data and actual results may vary.
Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[13]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates) and the monomer to calculate the percentage of aggregation.
Issue 2: Inefficient DM4 Conjugation and Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC) analysis shows a large peak corresponding to unconjugated antibody (DAR=0).
-
The calculated average DAR is significantly lower than the target.
-
Mass spectrometry analysis confirms a low level of drug incorporation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low DAR.
Quantitative Data Summary: Impact of Reaction Conditions on DAR
| Parameter | Condition A | Condition B | Condition C |
| Linker-Payload:Ab Molar Ratio | 3:1 | 5:1 | 7:1 |
| Average DAR | 2.1 | 3.5 | 3.9 |
| Reaction pH | 6.5 | 7.0 | 8.0 |
| Average DAR | 3.2 | 3.8 | 3.1 |
| Reaction Time (hours) | 2 | 4 | 8 |
| Average DAR | 2.5 | 3.6 | 3.7 |
Note: These are representative data and actual results may vary.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
-
Column: Tosoh TSKgel Butyl-NPR (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: The different drug-loaded species will elute based on their hydrophobicity (higher DAR elutes later). The average DAR can be calculated from the peak areas of the different species.[16][17]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for DAR Analysis (after reduction)
-
Sample Preparation: Reduce the ADC sample with a reducing agent like DTT or TCEP to separate the light and heavy chains.
-
Column: Agilent PLRP-S, 1000Å, 8 µm (or equivalent).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to separate the light chain, heavy chain, and their drug-conjugated forms (e.g., 20-80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
Data Analysis: Calculate the weighted average DAR from the peak areas of the light and heavy chains and their corresponding drug-loaded forms.[16][18]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abzena.com [abzena.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Maytansinoid DM4 Solubility
Welcome to the technical support center for Maytansinoid DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to DM4 solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
This compound is a potent cytotoxic agent used as a payload in antibody-drug conjugates (ADCs).[1][] Structurally, it is a highly hydrophobic molecule, which leads to poor aqueous solubility.[] This hydrophobicity is a key factor contributing to challenges in its handling and formulation, often causing issues like aggregation in aqueous solutions.[][4] The introduction of methyl groups in its structure, which increases its potency, also contributes to its hydrophobicity.[5]
Q2: What are the initial recommended solvents for dissolving DM4?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of DM4. Dimethylacetamide (DMA) is also used, particularly for preparing stock solutions that will be used in conjugation reactions.[6] It is often recommended to use sonication to aid the dissolution process in these organic solvents.
Q3: My DM4 is not dissolving completely in DMSO, even with sonication. What should I do?
If you are encountering issues with dissolving DM4 in DMSO, consider the following troubleshooting steps:
-
Check Purity and Storage: Ensure the DM4 powder has been stored correctly (typically at -20°C) and is of high purity. Impurities can sometimes affect solubility.
-
Use Gentle Heating: Gently warm the solution while stirring. However, be cautious to not exceed the decomposition temperature of DM4.
-
Increase Sonication Time: Extend the sonication period in an ultrasonic bath, ensuring the solution does not overheat.[7]
-
Try an Alternative Solvent: If DMSO is not yielding a clear solution at your desired concentration, consider using DMA as an alternative for your stock solution.[7]
Q4: How can I prepare a DM4 formulation for in vivo animal studies?
Due to its poor water solubility, preparing DM4 for in vivo use requires a co-solvent system. A common approach is to first dissolve the DM4 in a minimal amount of an organic solvent like DMSO and then dilute it with a series of aqueous-compatible vehicles.[1] These multi-component solvent systems are designed to keep the hydrophobic drug in solution upon injection into the bloodstream.
Troubleshooting Guides
Issue 1: DM4 Precipitates Upon Dilution in Aqueous Buffer
This is a common problem due to the hydrophobic nature of DM4. The abrupt change in solvent polarity when moving from a pure organic solvent to an aqueous buffer causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DM4 precipitation in aqueous buffers.
Issue 2: Low Drug-to-Antibody Ratio (DAR) in ADC Conjugation due to Solubility Limits
Achieving a high DAR can be challenging if the DM4 payload precipitates in the aqueous/organic conjugation buffer.
Mitigation Strategies:
-
Optimize Co-solvent in Buffer: The conjugation reaction is typically performed in an aqueous buffer containing a small percentage of an organic co-solvent like DMA or DMSO to maintain DM4 solubility.[6] Experiment with slightly increasing the co-solvent percentage, but be mindful that high concentrations can denature the antibody.
-
Use a More Soluble DM4 Derivative: If possible, consider using a DM4 derivative or a linker-payload combination with improved hydrophilicity.[]
-
Employ Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can increase the overall solubility of the ADC construct, reducing aggregation caused by the hydrophobic payload.[][8]
Quantitative Data Summary
The following tables summarize solubility data for DM4 in various solvent systems.
Table 1: In Vitro Stock Solution Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (128.14 mM) | Ultrasonic assistance | |
| DMA | 1 mg/mL | Sonication for 2 min |
Table 2: In Vivo Formulation Co-Solvent Systems
| System Composition | Achievable Solubility | Reference |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (3.20 mM) | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.20 mM) | [1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (3.20 mM) | [1] |
Advanced Solubility Enhancement Strategies
For persistent solubility challenges, more advanced formulation strategies may be necessary.
Caption: Overview of strategies to enhance this compound solubility.
-
Excipients and Complexation:
-
Cyclodextrins: Sulfobutylether-beta-cyclodextrin (SBE-β-CD) is a well-known excipient used to form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[1]
-
Nanocarriers: Encapsulating DM4 into nanocarriers like polymer-based carriers (e.g., polylactic-co-glycolic acid, PLGA) can improve solubility and provide sustained drug release.[11]
-
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can enhance the stability and solubility of maytansinoids.[8][11]
-
Hydrophilic Linkers: When designing ADCs, using linkers with hydrophilic properties can help counteract the hydrophobicity of DM4, leading to better overall solubility and stability of the conjugate.[]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL DM4 Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of DM4 for in vitro use.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
Methodology:
-
Accurately weigh the desired amount of DM4 powder (e.g., 1 mg) in a tared, sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration of 10 mg/mL. For 1 mg of DM4, this would be 100 µL. Note: For a 100 mg/mL concentration, add 10 µL of DMSO for every 1 mg of DM4.[1]
-
Tightly cap the vial and vortex briefly to wet the powder.
-
Place the vial in an ultrasonic bath. Sonicate the solution, monitoring to ensure it does not significantly heat up. Continue sonication until the powder is completely dissolved and the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Preparation of a DM4 Formulation for In Vivo Studies using a Co-Solvent System
Objective: To prepare a clear, injectable solution of DM4 suitable for animal administration. This protocol is based on a common multi-component system.[1]
Materials:
-
DM4 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein-binding tubes and syringes
Methodology:
-
This protocol creates a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Calculate the required volume of each component based on the desired final concentration and total volume.
-
In a sterile tube, start with the required volume of the DM4 stock solution in DMSO.
-
Add the PEG300 to the DMSO solution. Vortex thoroughly until the mixture is homogeneous.
-
Add the Tween-80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear and uniform.
-
Slowly, add the sterile saline dropwise while continuously vortexing or stirring. This gradual addition is critical to prevent the DM4 from precipitating.
-
Once all the saline has been added, visually inspect the solution to ensure it is clear and free of any precipitate.
-
The final solution should be administered shortly after preparation. For example, a formulation to achieve a final concentration of 2.5 mg/mL would be prepared as described.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. reddit.com [reddit.com]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DM4-ADC Linker Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linker instability issues with DM4-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma/Serum
Q1: We are observing significant release of free DM4 payload in our in vitro plasma stability assays. What are the potential causes and how can we troubleshoot this?
A1: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] The primary causes often relate to the linker chemistry and its susceptibility to degradation in the circulatory system.
Potential Causes:
-
Linker Chemistry: The choice of linker is a crucial factor in the effectiveness of ADC therapy.[4]
-
Disulfide Linkers: Linkers containing disulfide bonds can be susceptible to reduction by circulating thiols like glutathione, leading to premature cleavage.[5][6] The stability of disulfide linkers can be modulated by introducing steric hindrance around the bond.[2][5]
-
Maleimide-based Linkers: The thiol-maleimide linkage can be unstable and undergo a retro-Michael reaction, leading to payload deconjugation and exchange with circulating thiols like albumin.[7]
-
Cleavable Peptide Linkers: Peptide linkers, such as the valine-citrulline linker, can be prematurely cleaved by plasma proteases.[1][8]
-
-
ADC Physicochemical Properties:
-
Hydrophobicity: Highly hydrophobic ADCs may interact non-specifically with plasma proteins, potentially accelerating payload release.[9]
-
Troubleshooting Workflow:
Recommended Actions:
-
Characterize Free Payload: Utilize analytical techniques like HPLC or LC-MS to confirm the identity and quantity of the released species.[9][10]
-
Evaluate Linker Stability:
-
If using a disulfide linker, consider redesigning it to incorporate steric hindrance, such as the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, which has shown increased stability.[2]
-
For maleimide-based conjugates, explore alternative, more stable conjugation chemistries.
-
If a peptide linker is employed, investigate its susceptibility to plasma proteases and consider modifications to the peptide sequence.
-
-
Assess ADC Hydrophobicity: Use techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the hydrophobicity profile of your ADC.[11] If the ADC is highly hydrophobic, consider using more hydrophilic linkers, such as those incorporating PEG moieties, to improve its solubility and stability.[12]
Issue 2: ADC Aggregation During Production or Storage
Q2: Our DM4 ADC preparation shows a high percentage of aggregates. What causes this and how can we mitigate it?
A2: Aggregation is a common challenge in ADC development, particularly with hydrophobic payloads like maytansinoids.[13][14][15] Aggregates can impact efficacy, alter pharmacokinetic profiles, and potentially induce an immunogenic response.[16][17]
Potential Causes:
-
Hydrophobicity: The conjugation of the hydrophobic DM4 payload to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[9][13][15]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values can lead to increased hydrophobicity and a greater propensity for aggregation.[1]
-
Conjugation Process:
-
Unfavorable Buffer Conditions: pH and salt concentrations can influence protein stability.[13] Conjugation at a pH near the antibody's isoelectric point can reduce solubility and lead to aggregation.[13]
-
Use of Organic Solvents: Solvents used to dissolve the payload-linker may promote antibody aggregation.[13]
-
-
Storage Conditions: Exposure to thermal stress, freeze-thaw cycles, and even light can induce degradation and aggregation.[14][17]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Optimize DAR | Aim for a lower, more homogeneous DAR. | A DAR of 2 to 4 is often optimal for balancing potency and stability.[12] |
| Linker Modification | Incorporate hydrophilic linkers (e.g., with PEG or sulfonate groups). | This can improve solubility and reduce aggregation.[12] |
| Process Optimization | Adjust pH, buffer composition, and solvent usage during conjugation. | Avoid conditions close to the antibody's isoelectric point.[13] |
| Formulation Development | Screen different buffer systems and excipients to enhance stability. | |
| Storage Conditions | Store at recommended temperatures and protect from light. | |
| Immobilization Techniques | Perform conjugation with the antibody immobilized on a solid support. | This prevents antibodies from aggregating during the process.[13][15] |
Analytical Techniques for Aggregate Analysis:
-
Size Exclusion Chromatography (SEC): The industry standard for quantifying aggregates and fragments.[11][16][17]
-
Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS): An orthogonal method to SEC for molecular weight-based separation under denaturing conditions.[16]
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the ADC.[4][10]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of DM4 and how does linker cleavage facilitate this?
A3: DM4 is a potent maytansinoid derivative that acts as a microtubule-targeting agent.[18][19] It binds to tubulin, inhibiting the formation of microtubules and disrupting the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[19][20]
The linker is designed to be stable in systemic circulation but to be cleaved upon internalization of the ADC into the target cancer cell.[4][8] This cleavage releases the DM4 payload, allowing it to exert its cytotoxic effect.[5]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a DM4 ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the stability, efficacy, and safety of an ADC.[9][21]
-
Higher DAR:
-
Increased Hydrophobicity: As the number of hydrophobic DM4 molecules per antibody increases, the overall hydrophobicity of the ADC rises, leading to a greater propensity for aggregation.[1]
-
Faster Clearance: ADCs with higher DAR values have been shown to have faster systemic clearance, which can reduce their therapeutic window.[1][12]
-
Lower Tolerability: Increased DAR is often associated with lower tolerability and a narrower therapeutic index.[1]
-
-
Lower DAR:
-
Improved Stability: ADCs with lower DAR values (typically 2-4) tend to have better physical and chemical stability.[1]
-
Favorable Pharmacokinetics: A lower DAR can lead to a more favorable pharmacokinetic profile with slower clearance.
-
It is therefore essential to carefully control and measure the DAR during ADC production.
Quantitative Impact of DAR on ADC Properties:
| Property | Impact of Increasing DAR | Reference |
| In Vitro Potency | Generally Increases | [12] |
| Plasma Clearance | Increases | [1][12] |
| Tolerability (MTD) | Decreases | [1][12] |
| Aggregation Propensity | Increases | [1] |
Q5: What are the standard experimental protocols for assessing DM4 ADC linker stability?
A5: A comprehensive assessment of linker stability involves several key experiments. Here are generalized protocols for common assays:
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw human or animal plasma at 37°C.
-
Prepare the DM4 ADC at a final concentration of, for example, 1 mg/mL in the plasma.
-
Prepare control samples (e.g., ADC in formulation buffer).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Sample Processing:
-
For analysis of free payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
Analysis:
Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation:
-
Dilute the DM4 ADC sample to a suitable concentration within the linear range of the detector.
-
-
Chromatography:
-
Inject the sample onto the SEC column.
-
Run the chromatography under isocratic elution conditions.
-
-
Data Analysis:
Analytical Methods for ADC Characterization:
| Analytical Technique | Information Provided | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), drug load distribution | [11] |
| Reversed-Phase HPLC (RP-HPLC) | Payload stability, release profile, DAR (after reduction) | [9][11] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | [11][16] |
| Mass Spectrometry (MS) | Intact mass, DAR, identification of degradation products | [10][22] |
| ELISA | Quantification of total antibody and conjugated ADC | [9][23] |
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 19. DM4 - Creative Biolabs [creative-biolabs.com]
- 20. ricerca.unich.it [ricerca.unich.it]
- 21. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Toxicity of Maytansinoid DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Maytansinoid DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is off-target toxicity in the context of DM4 ADCs?
A1: Off-target toxicity refers to the adverse effects of DM4 ADCs on healthy, non-cancerous cells and tissues that do not express the target antigen.[1][2][3] This is a significant concern in ADC development as it can lead to dose-limiting toxicities, potentially halting clinical trials or requiring dose reductions that compromise therapeutic efficacy.[1][3][4] The majority of ADC toxicity is believed to be derived from the payload itself.[5]
Q2: What are the most common off-target toxicities observed with DM4 ADCs?
A2: The most frequently reported dose-limiting toxicity for DM4-conjugated ADCs is ocular toxicity, which can manifest as blurred vision, keratitis, dry eye, and microcystic epithelial damage.[1][5][6] Hepatotoxicity (liver damage) is another significant concern observed with both DM1 and DM4-conjugated ADCs.[6][7] Other potential toxicities include neutropenia and thrombocytopenia, though these are more commonly associated with other maytansinoid payloads like DM1.[5][6]
Q3: What are the primary mechanisms that contribute to the off-target toxicity of DM4 ADCs?
A3: Several mechanisms contribute to the off-target toxicity of DM4 ADCs:
-
Premature Payload Release: The linker connecting the DM4 payload to the antibody can be unstable in circulation, leading to the premature release of the highly potent cytotoxic agent into the bloodstream.[4][8] This free payload can then indiscriminately enter and kill healthy, rapidly dividing cells.[5]
-
Bystander Effect: DM4 is a membrane-permeable toxin.[8] After being released inside a target cancer cell, it can diffuse out and kill adjacent healthy cells that may not express the target antigen.[][10] While beneficial for killing antigen-negative tumor cells, this effect can exacerbate off-target toxicities in healthy tissues.[1]
-
Off-Target Uptake of the ADC: The intact ADC can be taken up by healthy cells through non-specific mechanisms like macropinocytosis or Fc receptor-mediated uptake.[1][2] For maytansinoid ADCs, a specific mechanism of hepatotoxicity involves the binding of the DM1 or DM4 payload to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to cell damage.[6][11][12]
Q4: How does the Drug-to-Antibody Ratio (DAR) influence the toxicity of DM4 ADCs?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, significantly impacts an ADC's properties. While a higher DAR can increase potency, it often leads to faster clearance from circulation and a narrower therapeutic index.[1][13][14] Maytansinoid ADCs with a very high DAR (e.g., 9-10) have been shown to accumulate rapidly in the liver, increasing the risk of hepatotoxicity and reducing efficacy due to rapid clearance.[13][14] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index.[13][14]
Q5: What is the "bystander effect" and how does it relate to DM4 ADC off-target toxicity?
A5: The bystander effect describes the ability of an ADC's payload, once released from a target cell, to diffuse across cell membranes and kill neighboring cells, regardless of whether they express the target antigen.[8][] This is a key feature of ADCs with membrane-permeable payloads like DM4.[8][] The neutral, hydrophobic nature of released DM4 metabolites allows them to cross cell membranes.[][10] This effect can be advantageous in treating heterogeneous tumors but can also contribute to off-target toxicity by harming healthy cells adjacent to tumor tissue.[1]
Troubleshooting Guides
Issue 1: High in vivo off-target toxicity despite good in vitro potency.
| Possible Cause | Suggested Solution & Rationale |
| Linker Instability | Assess linker stability in plasma. Premature cleavage of the linker in circulation leads to systemic release of the toxic DM4 payload, causing widespread off-target effects.[4][8] Increasing the steric hindrance of the linker can enhance its stability.[5] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the DAR. ADCs with a high DAR (e.g., >8) are often cleared more rapidly from circulation, accumulate in the liver, and have a narrower therapeutic window.[1][13][14] Aim for a lower to moderate DAR (e.g., 2-4) to improve tolerability. |
| Excessive Bystander Effect | Evaluate payload permeability and consider mitigation strategies. A highly permeable payload can diffuse out of the tumor microenvironment and damage surrounding healthy tissues.[1] Strategies like the co-administration of a payload-binding antibody fragment ("inverse targeting") can neutralize systemically released DM4.[3][11] |
Issue 2: Unexpected ocular toxicity in preclinical models.
| Possible Cause | Suggested Solution & Rationale |
| Payload-Specific Toxicity | Implement rigorous ocular monitoring in preclinical studies. Ocular toxicity is a known class effect for DM4- and MMAF-based ADCs.[1][5] The exact mechanism is still under investigation but may involve non-specific uptake by rapidly dividing epithelial cells in the eye.[1] Careful monitoring in relevant animal models (e.g., cynomolgus monkeys) is crucial, though even these models may not always predict human toxicities.[5][15] |
Issue 3: High hepatotoxicity observed in in vivo studies.
| Possible Cause | Suggested Solution & Rationale |
| Off-Target Uptake in Liver | Monitor liver function markers (e.g., ALT, AST) closely. Hepatotoxicity is a known issue for maytansinoid ADCs.[6][7] This can be due to the liver's role in clearing ADCs or a specific off-target mechanism, such as the binding of DM4 to CKAP5 on hepatocytes.[6][11] Consider using mitigation strategies like inverse targeting to reduce systemic payload exposure.[11] |
| High DAR | Re-evaluate and lower the DAR. ADCs with a high DAR have been shown to have increased accumulation in the liver.[13][14] Reducing the DAR may decrease hepatic exposure and subsequent toxicity. |
Issue 4: Inconsistent or absent bystander killing in co-culture assays.
| Possible Cause | Suggested Solution & Rationale |
| Inefficient Payload Release/Diffusion | Optimize co-culture conditions. Ensure the incubation time is sufficient for ADC internalization, linker cleavage, and payload diffusion (typically 72-120 hours).[8] The ratio of antigen-positive to antigen-negative cells is also critical; a higher percentage of target-positive cells leads to more pronounced bystander killing.[16] |
| Incorrect Assay Setup | Use a validated protocol and appropriate controls. Include an untreated control and a non-binding ADC control.[8] Confirm the membrane permeability of your released payload; charged metabolites may not be able to diffuse across cell membranes to induce a bystander effect.[] |
| Cell Line Characteristics | Verify antigen expression levels on your positive cells. Low antigen expression can lead to insufficient ADC internalization and payload release. Also, ensure your antigen-negative cells are truly negative for the target. |
Quantitative Data Summary
Table 1: Common Grade ≥ 3 (G3/4) Off-Target Toxicities of Maytansinoid ADCs
| Payload Class | Common G3/4 Toxicities |
| DM4 | Ocular Toxicity[1][5][17] |
| DM1 | Thrombocytopenia, Hepatotoxicity, Neutropenia[1][5][17] |
| MMAE | Neutropenia, Peripheral Neuropathy, Anemia[1][5][17] |
| MMAF | Ocular Toxicity, Thrombocytopenia[1][5] |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | Clearance Rate | In Vivo Efficacy | Tolerability / Therapeutic Index |
| Low (~2) | Comparable to higher DARs up to ~6[13] | Effective[13][14] | Favorable[1][13] |
| Medium (~4) | Comparable to lower DARs[13] | Effective[13][14] | Favorable[1][13] |
| High (~10) | Rapid Clearance[1][13][14] | Decreased[13][14] | Narrower / Poorer[1][13] |
Table 3: Example of a Mitigation Strategy: "Inverse Targeting" with an Anti-DM4 sdAb
| Treatment Group (in mice) | Mean Weight Loss at Nadir | Tumor Growth | Survival |
| 7E7-DM4 ADC + Saline | 7.9 ± 3% | - | - |
| 7E7-DM4 ADC + Anti-DM4 sdAb | 3.8 ± 1.3% (p<0.05)[11] | No negative effect[11] | No negative effect[11] |
| 100 mg/kg 7E7-DM4 ADC + Saline | 80% mortality due to toxicity[11] | - | Dramatically reduced[11] |
| 100 mg/kg 7E7-DM4 ADC + Anti-DM4 sdAb | Tolerated[11] | Complete tumor regression[11] | Dramatically improved[11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the concentration-dependent cytotoxicity of a DM4-ADC on a target cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4-ADC
-
Negative control (e.g., non-binding ADC)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and the negative control in complete culture medium.[18]
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and medium-only controls.[18]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72 hours).[18]
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.[18]
Protocol 2: Bystander Effect Co-culture Assay
This assay evaluates the ability of a DM4-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (ideally with different selectable markers or fluorescent labels for differentiation)
-
Complete cell culture medium
-
96-well plate
-
DM4-ADC and non-binding control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:5, 1:10). Allow cells to adhere for 24 hours.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the DM4-ADC and a non-binding control.[8]
-
Incubation: Incubate the plate for 72-120 hours.[8]
-
Analysis: Measure the viability of the total cell population. To specifically assess the viability of the Ag- population, a method to differentiate the two cell lines is required (e.g., flow cytometry based on fluorescent labels, or selective lysis of one population before viability assessment).
Protocol 3: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent responsible for the bystander effect is released into the culture medium.
Materials:
-
Ag+ and Ag- cell lines
-
DM4-ADC
-
Standard cell culture plates (e.g., 6-well, T-25)
-
Syringe filters (0.22 µm)
-
Cell viability reagent
Methodology:
-
Prepare Conditioned Medium:
-
Treat Target Cells:
-
Incubation and Analysis:
Protocol 4: In Vivo Tolerability Study in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) and evaluate the off-target toxicities of a DM4-ADC in a preclinical model.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., BALB/c or as appropriate for the ADC)
-
DM4-ADC
-
Vehicle control
-
Standard animal housing and monitoring equipment
Methodology:
-
Dose Groups: Establish multiple dose groups of the DM4-ADC, including a vehicle control group. The dose range should be selected based on in vitro potency and literature on similar ADCs.
-
Administration: Administer the DM4-ADC via the intended clinical route (e.g., intravenous injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.[19]
-
Data Collection: Record body weights at least twice weekly. At the end of the study (or if humane endpoints are reached), collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes).
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs (liver, spleen, bone marrow, eyes, etc.) for histopathological examination to identify any tissue damage.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >20%), or other severe signs of toxicity.
Visualizations
Caption: Mechanism of DM4 ADC action and pathways leading to off-target toxicity.
Caption: Experimental workflow for preclinical assessment of DM4 ADC toxicity and efficacy.
Caption: Troubleshooting logic for addressing high in vivo toxicity of DM4 ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. dls.com [dls.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities. | Semantic Scholar [semanticscholar.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Inconsistent Results in DM4 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in DM4 in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is DM4 and what is its mechanism of action?
DM4, also known as ravtansine, is a potent anti-mitotic agent derived from maytansine.[1][2] It functions as a tubulin inhibitor.[1] Specifically, DM4 binds to β-tubulin, which disrupts microtubule dynamics by inhibiting their polymerization and assembly, while promoting their disassembly.[1][2][3] This leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3][4] DM4 is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][6]
Q2: We are observing a lack of cytotoxic effect with our DM4-ADC in our cell-based assay. What are the potential reasons?
A lack of the expected biological effect from a DM4-ADC can stem from several factors. These can be broadly categorized into issues with the ADC itself, the cell culture system, or the experimental design.[7] It is crucial to systematically investigate each of these possibilities to pinpoint the root cause.[7]
Q3: What are the key sources of variability in DM4 in vitro assays?
Inconsistent results in DM4 in vitro assays can be attributed to a number of factors, including:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to significant variability.[8][9]
-
Reagent Quality and Handling: The stability and proper storage of the DM4-ADC and other reagents are critical.[][10]
-
Assay Conditions: Variations in cell seeding density, incubation times, and media composition can all impact results.[10][11]
-
Experimental Protocol: Inadequate optimization of fixation, permeabilization, and antibody concentrations can lead to unreliable data.[12]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Problem: You are observing significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) values in your cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a consistent and optimal cell seeding density. Use a calibrated multichannel pipette or an automated cell dispenser. Allow cells to adhere and distribute evenly overnight before adding the ADC.[11] |
| Edge Effects | Minimize "edge effects" in microplates by not using the outer wells for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Time | Standardize the incubation time with the DM4-ADC across all experiments.[10] |
| Reagent Instability | Prepare fresh dilutions of the DM4-ADC for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[11][13] |
| Serum Variability | Use a single, pre-tested batch of fetal bovine serum (FBS) for a series of experiments to minimize variability.[10] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and response to drugs. |
Issue 2: No or Low Cytotoxic Effect Observed
Problem: Your DM4-ADC is not showing the expected level of cytotoxicity, even at high concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Target Antigen Expression | Verify the expression level of the target antigen on your cell line using flow cytometry or western blotting. The efficacy of the ADC is dependent on target binding and internalization.[10] |
| Inefficient ADC Internalization | Confirm that the ADC is being internalized by the target cells. This can be assessed using fluorescence-based internalization assays.[14] |
| ADC Degradation | Ensure the DM4-ADC has been stored correctly and has not degraded. The stability of the linker and payload is crucial for activity.[10] |
| Cell Line Misidentification/Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling to confirm its identity.[8][15] Misidentified or cross-contaminated cell lines may not express the target antigen.[9] |
| Drug Efflux Pumps | The target cells may overexpress multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively pump the DM4 payload out of the cell, reducing its cytotoxic effect.[2] |
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of DM4-ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 5T4 | HGC-27 | Gastric Cancer | 0.87 | [14] |
| 5T4 | Multiple GI Cancer Cell Lines | Gastrointestinal Cancer | In the nanomolar range | [16][17] |
| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Colorectal Cancer | Potent cytotoxicity observed | [16] |
| CEACAM5 | CEACAM5-expressing tumor cells | Various | Potent antitumor activity | [16] |
| huC242 | COLO 205 (target) | Colorectal Cancer | Potent | [4] |
| huC242 | A-375 (non-target) | Melanoma | No effect | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework for assessing the cytotoxicity of a DM4-ADC. Optimization for specific cell lines and experimental conditions is recommended.[16]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4-ADC and a negative control (e.g., unconjugated antibody)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC and the negative control in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).[16]
-
Incubate for a predetermined exposure time (e.g., 72-96 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.[14]
-
Visualizations
DM4 Mechanism of Action
Caption: Signaling pathway of DM4-ADC mechanism of action.
Troubleshooting Workflow for Inconsistent DM4 Assay Results
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Line Authentication Resources [promega.com]
- 9. biocompare.com [biocompare.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Maytansinoid DM4 ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Maytansinoid DM4 antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up DM4 ADC production?
A1: Scaling up the production of DM4 ADCs presents several challenges that can impact product quality, consistency, and yield. Key challenges include:
-
Process Variation: Processes that are successful at a small, milligram scale may not yield the same results at a larger scale due to changes in equipment, raw materials, and handling.[1] It is crucial to establish a scaled-down model that closely mimics the unit operations of clinical-scale manufacturing.[1]
-
Handling of Highly Potent Components: DM4 is a highly cytotoxic payload, requiring specialized facilities with proper engineering controls, such as isolators, to ensure the safety of personnel and prevent cross-contamination.[1][2]
-
Complex Supply Chain: The manufacturing process involves multiple components, including the monoclonal antibody (mAb), the DM4 payload, and the linker, each of which may be produced at different sites, adding complexity and risk to the supply chain.[1]
-
Product Quality Control: Ensuring consistent product quality, including a desirable drug-to-antibody ratio (DAR), low levels of aggregation, and minimal free drug, is a significant challenge that requires robust analytical methods and process controls.[3]
Q2: How does the hydrophobicity of DM4 impact the manufacturing process?
A2: The hydrophobic nature of the DM4 payload can lead to several challenges during ADC production. Many cytotoxic drugs, including maytansinoids, are hydrophobic, which increases the likelihood of aggregation of the ADC.[4] This aggregation can reduce the potency of the drug and is a critical quality attribute that needs to be monitored and controlled.[4] The use of organic co-solvents is often necessary to handle the hydrophobic DM4, and these solvents must be compatible with the antibody to prevent denaturation.[3]
Q3: What are the key process parameters to control during DM4 conjugation?
A3: To ensure a robust and reproducible conjugation process, several critical process parameters must be carefully controlled. These include:
-
Reaction Stoichiometry: The molar ratio of the linker-payload to the antibody directly influences the resulting drug-to-antibody ratio (DAR).[4]
-
pH and Buffer Composition: The pH of the reaction buffer can affect the reactivity of the conjugation sites on the antibody and the stability of both the antibody and the linker-payload.[4]
-
Temperature: Temperature control is crucial as it can impact reaction kinetics and the stability of the antibody.[4][5]
-
Reaction Time: The duration of the conjugation reaction needs to be optimized to achieve the target DAR without causing excessive aggregation or degradation.[4]
-
Mixing and Agitation: Proper mixing is essential to ensure homogenous reaction conditions, especially during scale-up. However, excessive agitation or shear stress can lead to protein denaturation and aggregation.[4][5]
Q4: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute and how is it measured?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs because it directly impacts both the efficacy and safety of the therapeutic.[1][6] An optimal DAR, typically between two and four drug molecules per antibody, is required to achieve the desired therapeutic window.[7] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and potential for aggregation.[7][8]
Several analytical techniques are used to measure the DAR of DM4 ADCs, including:
-
UV/Vis Spectroscopy: This is one of the simplest techniques, relying on the distinct UV absorbance of the antibody and the DM4 payload.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species with different numbers of conjugated drug molecules, allowing for the determination of the DAR distribution.[9]
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can provide accurate mass measurements of the intact ADC and its subunits, enabling precise DAR determination.[6][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of DM4 ADC production.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reagent Stoichiometry | Re-evaluate and optimize the molar ratio of the linker-DM4 to the antibody. Perform small-scale experiments to establish the optimal ratio before proceeding to a larger scale.[4] |
| Incorrect pH or Buffer Conditions | Verify the pH and composition of the reaction buffer. Ensure that the pH is optimal for the specific conjugation chemistry being used.[4] |
| Inefficient Mixing | Ensure adequate but gentle mixing to maintain a homogenous reaction. For larger scale, evaluate the mixing dynamics of the reaction vessel.[4] |
| Inaccurate Analyte Concentration | Accurately determine the concentrations of the antibody and linker-DM4 solutions before starting the conjugation reaction. |
| Variability in Raw Materials | Qualify all raw materials, including the antibody, linker-DM4, and buffer components, to ensure consistency between batches. |
Issue 2: High Levels of Aggregation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of DM4 | The hydrophobic nature of DM4 increases the propensity for aggregation.[4] Consider optimizing the formulation buffer with excipients that can help to reduce hydrophobic interactions. |
| High DAR | A high drug loading can increase the overall hydrophobicity of the ADC, leading to aggregation.[8] Optimize the conjugation reaction to achieve a lower, more homogenous DAR. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation. |
| Excessive Agitation/Shear Stress | High shear rates during mixing or purification steps like tangential flow filtration (TFF) can induce aggregation.[4] Optimize the mixing speed and pump rates to minimize shear. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can lead to aggregation. Establish a well-defined and validated freeze-thaw process. |
Issue 3: Presence of Unconjugated Antibody and Free DM4
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Conjugation Reaction | Optimize reaction parameters such as reaction time, temperature, and reagent stoichiometry to drive the reaction to completion.[4] |
| Inefficient Purification | The purification process, such as tangential flow filtration (TFF) or chromatography, may not be effectively removing unconjugated antibody and free drug.[3][5] Optimize the purification method, including the choice of membrane or resin and the operating parameters. |
| Linker Instability | The linker may be unstable under the reaction or storage conditions, leading to the release of free DM4.[8][10] Evaluate the stability of the linker under various conditions. |
| Inaccurate Analytical Methods | The analytical methods used to detect unconjugated antibody and free DM4 may not be sensitive or specific enough. Validate the analytical methods to ensure they can accurately quantify these impurities.[6][11] |
Experimental Protocols
Protocol 1: DM4 Conjugation to a Monoclonal Antibody
This protocol provides a general framework for the conjugation of DM4 to a monoclonal antibody. The specific parameters will need to be optimized for each antibody and linker-DM4 combination.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into the desired conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the accurate concentration of the antibody using a validated method (e.g., UV-Vis spectroscopy at 280 nm).
-
-
Linker-DM4 Preparation:
-
Dissolve the linker-DM4 in a suitable organic co-solvent (e.g., dimethylacetamide - DMA) at a known concentration.[11]
-
-
Conjugation Reaction:
-
In a temperature-controlled reaction vessel with gentle agitation, add the linker-DM4 solution to the antibody solution at the desired molar ratio.
-
Incubate the reaction mixture for the optimized reaction time at the specified temperature.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, if applicable for the specific linker chemistry.
-
-
Purification:
-
Characterization:
-
Characterize the purified ADC for key quality attributes, including DAR, aggregation levels, and purity.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
A HIC column (e.g., Butyl-NPR).[9]
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with an organic modifier like isopropanol).
-
-
Chromatographic Conditions:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the DM4 payload.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the ADC species with different numbers of conjugated DM4 molecules.
-
Calculate the area of each peak.
-
Determine the average DAR by calculating the weighted average of the drug loading for each species.
-
Visualizations
Caption: A simplified workflow for the manufacturing of this compound ADCs.
Caption: A troubleshooting decision tree for addressing low or inconsistent DAR.
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. susupport.com [susupport.com]
- 3. duoningbio.com [duoningbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. abbviecontractmfg.com [abbviecontractmfg.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabplexinc.com [mabplexinc.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Mitigating Batch-to-Batch Variability in DM4 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during DM4 conjugation for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in DM4 conjugation?
A1: Batch-to-batch variability in DM4 conjugation can arise from several factors throughout the manufacturing process. Key sources include:
-
Raw Material Quality: Inconsistencies in the quality and purity of the monoclonal antibody (mAb), the DM4 payload, and the linker (e.g., SPDB) can significantly impact the conjugation reaction.[1][2][3] It is crucial to establish stringent quality control specifications for all starting materials.
-
Process Parameters: Minor deviations in critical process parameters such as pH, temperature, reaction time, and molar ratios of reactants can lead to significant differences in the final product.[4][5][6]
-
Analytical Method Variability: Inconsistencies in the analytical methods used to characterize the ADC, such as determining the drug-to-antibody ratio (DAR), can contribute to perceived batch-to-batch differences.[7][8]
-
Purification Process: The efficiency of the purification process in removing unconjugated antibodies, free DM4, and aggregates can vary between batches, affecting the purity and homogeneity of the final ADC.[9][][11]
-
Operator and Equipment Variability: Differences in operator technique and equipment performance can introduce variability, especially during manual operations and at different scales.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the ADC, and why is it a critical quality attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of DM4 molecules conjugated to a single antibody. It directly influences the ADC's:
-
Efficacy: A low DAR may result in insufficient potency, while an excessively high DAR can lead to faster clearance and reduced efficacy.[12][13]
-
Toxicity and Safety: Higher DAR values are often associated with increased toxicity due to the hydrophobic nature of the payload, which can lead to aggregation and off-target effects.[1][13]
-
Pharmacokinetics (PK): The DAR can affect the ADC's stability, solubility, and clearance rate from circulation.[4][12]
-
Manufacturability: High DAR ADCs can be more prone to aggregation, making them more challenging to purify and formulate.[14][15]
Consistent DAR is essential for ensuring a reproducible therapeutic window and a consistent safety profile across different batches.[6][16]
Q3: What are the recommended analytical methods for characterizing DM4-ADCs and assessing batch-to-batch consistency?
A3: A panel of orthogonal analytical methods is crucial for comprehensive characterization and to ensure batch-to-batch consistency of DM4-ADCs. Recommended techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the DAR distribution and quantifying different drug-loaded species (e.g., DAR0, DAR2, DAR4).[7][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), is used to assess purity, identify impurities, and can also be used to determine the average DAR.[8]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments in the ADC preparation.[]
-
Mass Spectrometry (MS): Intact mass analysis by MS provides the molecular weight of the different ADC species, confirming the conjugation and allowing for DAR calculation. Peptide mapping after enzymatic digestion can identify the specific conjugation sites.[16]
-
UV/Vis Spectroscopy: This technique can be used for a straightforward estimation of the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload).
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during DM4 conjugation, leading to batch-to-batch variability.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Action |
| Inaccurate reactant concentrations | Verify the concentration of the antibody, DM4-linker, and any modifying/reducing agents using calibrated instruments and validated methods before each conjugation reaction. |
| Variability in molar ratios | Precisely control the molar ratios of the DM4-linker to the antibody. Perform small-scale optimization studies to determine the optimal ratio for the desired DAR. |
| Inconsistent reaction time | Strictly adhere to the validated reaction time. Quench the reaction consistently at the specified time point to prevent further conjugation or side reactions. |
| pH fluctuations in the reaction buffer | Prepare buffers fresh and verify the pH immediately before use. Ensure the buffering capacity is sufficient to maintain a stable pH throughout the reaction.[17][18] |
| Temperature variations | Use a calibrated and temperature-controlled reaction vessel. Monitor and record the temperature throughout the conjugation process. Lowering the conjugation temperature (e.g., to 4°C) has been shown to increase the abundance of specific DAR species.[4] |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Action |
| High DAR | Optimize the conjugation conditions to achieve a lower, more homogeneous DAR. High DARs increase the hydrophobicity of the ADC, promoting aggregation.[14][15] |
| Inappropriate buffer conditions | Screen different buffer compositions and pH values to find conditions that minimize aggregation. The addition of excipients like polysorbates can sometimes help. |
| Stirring/mixing issues | Use controlled and gentle mixing to avoid shear stress that can induce aggregation. Avoid vigorous vortexing or shaking. |
| Freeze-thaw cycles | Minimize the number of freeze-thaw cycles for both the antibody and the final ADC product. |
| Inefficient purification | Optimize the purification method (e.g., SEC, HIC) to effectively remove aggregates.[][19] |
Issue 3: Presence of Free DM4 in the Final Product
| Potential Cause | Troubleshooting Action |
| Incomplete reaction quenching | Ensure the quenching agent is added in sufficient excess and for the appropriate duration to stop the conjugation reaction completely. |
| Inefficient purification | The purification process is critical for removing unconjugated free drug.[9] Optimize the purification method, which may include techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC), to ensure complete removal of free DM4.[11] |
| Instability of the linker | For cleavable linkers, ensure that the storage and handling conditions of the ADC do not promote premature cleavage. |
Quantitative Data Summary
The following tables summarize the impact of key process parameters on the Drug-to-Antibody Ratio (DAR) of SPDB-DM4 conjugates, based on data from microscale conjugation experiments.[20]
Table 1: Effect of pH on Average DAR for SPDB-DM4 Conjugation
| Antibody | pH of Reaction | Average DAR (± SD) |
| Antibody A | 8.0 | 3.1 ± 0.5 |
| Antibody B | 8.0 | 3.3 ± 0.2 |
| Antibody C | 8.0 | 2.9 ± 0.3 |
Table 2: Impact of Reactant Molar Ratio on DAR for SMCC-DM1 Conjugation at pH 6.0
| Antibody | Molar Equivalents of SMCC-DM1 | Average DAR (± SD) |
| Antibody A | 5 | 2.5 ± 0.1 |
| Antibody A | 10 | 3.8 ± 0.2 |
| Antibody A | 20 | 5.2 ± 0.3 |
| Antibody B | 5 | 2.7 ± 0.2 |
| Antibody B | 10 | 4.1 ± 0.1 |
| Antibody B | 20 | 5.5 ± 0.2 |
Note: While this data is for SMCC-DM1, it illustrates the general principle of controlling DAR through reactant stoichiometry, which is also applicable to DM4 conjugation.
Experimental Protocols
General Protocol for SPDB-DM4 Conjugation to a Monoclonal Antibody
This protocol provides a general framework. Specific parameters such as antibody concentration, molar ratios, and reaction times should be optimized for each specific antibody and desired final product characteristics.
1. Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (e.g., Tris) and nucleophiles.
-
SPDB-DM4 linker-payload.
-
Modification Buffer (e.g., borate buffer, pH 8.0-8.5).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., SEC or TFF).
-
Analytical instruments (HIC-HPLC, SEC-HPLC, Mass Spectrometer).
2. Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the appropriate conjugation buffer.
-
Adjust the mAb concentration to the desired level (e.g., 5-10 mg/mL).
3. Conjugation Reaction:
-
Bring the mAb solution to the target reaction temperature (e.g., 4°C or room temperature).
-
Prepare a stock solution of SPDB-DM4 in a suitable organic solvent (e.g., DMA or DMSO).
-
Add the SPDB-DM4 solution to the mAb solution at the desired molar ratio while gently mixing.
-
Incubate the reaction mixture for the predetermined time (e.g., 1-4 hours) with continuous gentle mixing.
4. Reaction Quenching:
-
Add the quenching reagent in molar excess to the reaction mixture to stop the conjugation.
-
Incubate for a short period (e.g., 15-30 minutes) to ensure complete quenching.
5. Purification:
-
Purify the ADC from unconjugated DM4, excess reagents, and aggregates using a validated method such as SEC or TFF.[9][11]
-
Collect the fractions containing the purified ADC.
6. Characterization:
-
Determine the protein concentration of the purified ADC.
-
Analyze the DAR distribution and average DAR using HIC-HPLC.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
Visualizations
Caption: A generalized workflow for the conjugation of DM4 to a monoclonal antibody.
Caption: A logical flowchart for troubleshooting inconsistent Drug-to-Antibody Ratios (DAR).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. investigationsquality.com [investigationsquality.com]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repligen.com [repligen.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 18. susupport.com [susupport.com]
- 19. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 20. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Maytansinoid DM4 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid DM4 antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize the therapeutic index of your DM4 ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with improving the therapeutic index of DM4 ADCs?
A1: The primary challenges in enhancing the therapeutic index of DM4 ADCs revolve around balancing efficacy and toxicity. Key issues include:
-
Off-target toxicity: Maytansinoids like DM4 are highly potent and can cause significant toxicity to healthy tissues if the ADC releases the payload prematurely or is taken up non-specifically.[1][2][3] Common toxicities associated with DM4 ADCs include ocular, hepatic, and hematological toxicities.[1][4]
-
Hydrophobicity and Aggregation: DM4 and many linker-payload combinations are hydrophobic.[1][5] Increasing the drug-to-antibody ratio (DAR) can increase hydrophobicity, leading to ADC aggregation, which may result in faster clearance, reduced efficacy, and potential immunogenicity.[1][5][6]
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the non-specific release of the DM4 payload, contributing significantly to off-target toxicity and reducing the amount of active drug reaching the tumor.[1][3][7]
-
Suboptimal Drug-to-Antibody Ratio (DAR): Achieving an optimal DAR is critical. A low DAR may result in insufficient potency, while a high DAR can increase toxicity and lead to poor pharmacokinetics.[1][8][9]
Q2: How does the choice of linker impact the therapeutic index of a DM4 ADC?
A2: The linker is a critical component that significantly influences the stability, efficacy, and toxicity of a DM4 ADC.[7] There are two main types of linkers:
-
Cleavable Linkers: These are designed to release the DM4 payload under specific conditions prevalent in the tumor microenvironment or inside tumor cells (e.g., acidic pH, presence of certain enzymes like cathepsins).[10]
-
Advantage: Can mediate a "bystander effect," where the released, cell-permeable DM4 can kill neighboring antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[1][11][12]
-
Disadvantage: Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[1][3]
-
-
Non-cleavable Linkers: These linkers are more stable in circulation and release the payload only after the antibody is degraded within the lysosome of the target cell.[10][13]
The choice between a cleavable and non-cleavable linker depends on the specific target, tumor type, and the desired mechanism of action.[7]
Q3: What is the bystander effect, and how can it be modulated for DM4 ADCs?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[11] This occurs when a cleavable linker releases the membrane-permeable DM4 payload, which can then diffuse out of the target cell and affect neighboring cells.[11] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[11]
Modulating the bystander effect involves:
-
Linker Selection: Utilizing a cleavable linker is a prerequisite for a significant bystander effect.[12] The rate and mechanism of cleavage will influence the extent of payload diffusion.
-
Payload Permeability: DM4 is considered a membrane-permeable toxin, which is necessary for the bystander effect.[11]
-
Tumor Microenvironment: The density of tumor cells and the characteristics of the extracellular matrix can impact the diffusion of the released payload.[11]
Troubleshooting Guides
Problem 1: High In Vivo Toxicity and Narrow Therapeutic Window
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting / Optimization Strategy |
| Premature Payload Release | 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of DM4 release. 2. Select a More Stable Linker: If using a cleavable linker, consider one with higher stability in circulation. Alternatively, evaluate a non-cleavable linker to reduce systemic payload release.[10][14] 3. Antibody Engineering: Introduce specific conjugation sites to create more homogeneous and stable ADCs.[15][16] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Precisely control the molar ratio of linker-payload to antibody during conjugation to achieve a lower, more optimal DAR (typically 2-4).[8][17] 2. Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to analyze the distribution of drug species.[18][19] High DAR species are often more toxic and have faster clearance.[1] |
| Non-specific ADC Uptake | 1. Reduce Hydrophobicity: High DAR and hydrophobic linkers/payloads can increase non-specific uptake by healthy tissues, particularly the liver.[1][5] Consider using more hydrophilic linkers or payloads. 2. Antibody Engineering: Modify the antibody to reduce non-specific binding or uptake. |
| On-Target, Off-Tumor Toxicity | 1. Target Expression Analysis: Thoroughly profile the expression of the target antigen on healthy tissues.[20] 2. Affinity Optimization: In some cases, reducing the binding affinity of the antibody can decrease uptake by healthy tissues with low target expression, thereby improving the therapeutic index.[21] |
Problem 2: ADC Aggregation and Poor Stability
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting / Optimization Strategy |
| High Hydrophobicity | 1. Lower the DAR: ADCs with higher DARs are more hydrophobic and prone to aggregation.[1][6] Aim for an average DAR of 2 to 4. 2. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic moieties (e.g., PEGs) to increase the overall solubility of the ADC.[22] 3. Formulation Development: Optimize the formulation buffer (pH, excipients) to improve ADC solubility and stability. |
| Inconsistent Conjugation | 1. Site-Specific Conjugation: Employ antibody engineering to create specific conjugation sites. This results in a more homogeneous ADC product with predictable properties and reduced aggregation tendency compared to stochastic conjugation to lysines or cysteines.[15][16] 2. Process Optimization: Ensure consistent and controlled conditions during the conjugation process (e.g., temperature, pH, reaction time).[8] |
| Physical Stress | 1. Handling and Storage: Avoid repeated freeze-thaw cycles and exposure to high temperatures or vigorous agitation. Store the ADC under recommended conditions. 2. Analytical Monitoring: Regularly assess aggregation levels using Size Exclusion Chromatography (SEC).[13] |
Experimental Protocols & Data
Key Experimental Methodologies
| Experiment | Methodology |
| In Vitro Cytotoxicity Assay | 1. Cell Culture: Seed target cancer cells (and non-target control cells) in 96-well plates and allow them to adhere.[11] 2. ADC Treatment: Treat cells with serial dilutions of the DM4 ADC. Include untreated and non-binding ADC controls.[11] 3. Incubation: Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[11] 4. Viability Assessment: Measure cell viability using assays such as MTT, XTT, or CellTiter-Glo. 5. Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[23] |
| Bystander Effect Assay | 1. Co-culture Setup: Create a co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells. The Ag- cells are typically labeled with a fluorescent marker for identification. 2. ADC Treatment: Treat the co-culture with the DM4 ADC. 3. Incubation: Incubate for 72-120 hours.[11] 4. Analysis: Use flow cytometry or high-content imaging to quantify the viability of both Ag+ and Ag- cell populations. A decrease in the viability of Ag- cells indicates a bystander effect. |
| DAR Determination by HIC | 1. Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since each conjugated DM4 molecule adds to the overall hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[19] 2. Procedure: The ADC sample is loaded onto a HIC column in a high-salt buffer and eluted with a decreasing salt gradient. 3. Data Analysis: The area under each peak in the chromatogram corresponds to the relative abundance of that drug-loaded species. The weighted average of the DAR for each peak provides the average DAR of the ADC preparation.[19] |
| In Vivo Efficacy and Toxicity | 1. Animal Models: Use relevant xenograft or patient-derived xenograft (PDX) tumor models in immunocompromised mice.[24][25] 2. Dosing: Administer the DM4 ADC intravenously at various dose levels.[21] 3. Efficacy Assessment: Monitor tumor volume over time.[24][25] 4. Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and perform hematological and clinical chemistry analysis at the end of the study.[24] |
Quantitative Data Summary
Table 1: Influence of DAR on DM4 ADC Properties
| DAR Value | Efficacy | Toxicity | Pharmacokinetics (Clearance) | Reference |
| Low (e.g., 1-2) | May be suboptimal | Lower | Slower | [1][8] |
| Optimal (e.g., 2-4) | Generally balanced for efficacy | Moderate | Moderate | [1][8][26] |
| High (e.g., >4) | May not improve and can decrease due to poor PK | Higher | Faster (often due to increased hydrophobicity and liver uptake) | [1][8] |
Table 2: Comparison of Linker Technologies for Maytansinoid ADCs
| Linker Type | Key Feature | Advantage | Disadvantage | Common Example |
| Cleavable | Susceptible to cleavage in the tumor microenvironment or intracellularly | Enables bystander killing effect.[12] | Potential for premature payload release and off-target toxicity.[1][13] | Disulfide, Valine-Citrulline |
| Non-cleavable | Stable in circulation; payload released upon lysosomal degradation of the antibody | Higher stability, lower off-target toxicity, wider therapeutic window.[10][14] | No bystander effect.[13][14] | SMCC |
Visualizations
Caption: Workflow of DM4 ADC from circulation to tumor cell killing.
Caption: Troubleshooting logic for a narrow therapeutic index.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Specialized Linkers - Catalent Biologics [biologics.catalent.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 23. benchchem.com [benchchem.com]
- 24. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 26. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
Validation & Comparative
Maytansinoid DM1 vs. DM4: A Comparative Guide to Cytotoxicity
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent payloads leveraged are the maytansinoids, a class of microtubule-targeting agents. Two of the most prominent members, DM1 (Mertansine) and DM4 (Ravtansine), are thiol-containing derivatives of maytansine (B1676224) designed for conjugation to monoclonal antibodies. This guide provides a comprehensive comparison of the cytotoxicity of DM1 and DM4, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Chemical Structures and Properties
Both DM1 and DM4 are structurally similar, derived from the parent compound maytansine. The key difference lies in the chemical linker attached to the maytansinoid core, which influences properties such as membrane permeability and metabolic stability.
| Feature | Maytansinoid DM1 (Mertansine) | Maytansinoid DM4 (Ravtansine) |
| Synonyms | DM1, Mertansine | DM4, Ravtansine, Soravtansine (B3322474) |
| Molecular Formula | C35H48ClN3O10S | C38H54ClN3O10S |
| Molecular Weight | 738.29 g/mol | 780.37 g/mol |
Mechanism of Action: Microtubule Inhibition
Both DM1 and DM4 exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
The process can be visualized as follows:
Caption: Mechanism of action for DM1 and DM4-based ADCs.
Comparative In Vitro Cytotoxicity
Direct head-to-head comparisons of the intrinsic cytotoxicity of free DM1 and DM4 in the same cancer cell lines under identical experimental conditions are limited in publicly available literature. However, studies on their metabolites and ADC constructs provide valuable insights.
A study on the cellular metabolites, S-methyl-DM1 and S-methyl-DM4, revealed that while both are potent microtubule poisons, S-methyl-DM4 induced more extensive tubulin aggregation.[2] Although S-methyl-DM1 and S-methyl-DM4 inhibited microtubule assembly more weakly than maytansine, they suppressed microtubule dynamic instability more strongly.[2]
The cytotoxicity of ADCs is influenced by factors beyond the payload's intrinsic potency, including the antibody's affinity, the linker's stability, and the rate of internalization and payload release. Generally, both DM1 and DM4, when conjugated to antibodies, exhibit potent anti-tumor activity with IC50 values in the sub-nanomolar range against various cancer cell lines.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To directly compare the cytotoxicity of DM1 and DM4, a standardized in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of free DM1 and DM4 on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., SK-BR-3, BT-474, NCI-N87 for HER2-positive cancers)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
DM1 and DM4 stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of DM1 and DM4 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay:
-
Carefully remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.[4]
Caption: Experimental workflow for a comparative in vitro cytotoxicity MTT assay.
Bystander Effect: A Key Differentiator
The "bystander effect" refers to the ability of a cytotoxic payload, released from a target cancer cell, to diffuse and kill neighboring antigen-negative cancer cells. This is a crucial consideration for treating heterogeneous tumors. The physicochemical properties of the payload, particularly its membrane permeability, are key determinants of the bystander effect.[5]
DM4 is generally considered to be more membrane-permeable than the charged metabolite of DM1 (lysine-SMCC-DM1) that is released from ADCs with non-cleavable linkers like T-DM1.[6] This suggests that ADCs utilizing DM4 with a cleavable linker may exhibit a more pronounced bystander effect compared to DM1-based ADCs with non-cleavable linkers.[5][7]
Preclinical and Clinical Observations
Direct comparative preclinical and clinical trials of ADCs using DM1 versus DM4 with the same antibody and linker are not widely published. However, observations from various studies provide insights into their respective profiles.
-
Efficacy: Both DM1- and DM4-based ADCs have demonstrated significant anti-tumor activity in preclinical models and clinical trials.[2][8] For example, Trastuzumab emtansine (T-DM1, Kadcyla®), which uses a DM1 payload, is an approved therapy for HER2-positive breast cancer.[3] Mirvetuximab soravtansine (Elahere™), utilizing a DM4 payload, is approved for folate receptor alpha (FRα)-positive ovarian cancer.[3]
-
Safety and Toxicity: The toxicity profiles of maytansinoid-based ADCs are largely driven by the payload.
The choice of linker also significantly impacts the safety profile. More stable linkers are designed to minimize the premature release of the payload in circulation, thereby reducing off-target toxicities.[9]
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads that have been successfully incorporated into clinically effective ADCs. The primary differences in their cytotoxic profiles appear to stem from their physicochemical properties, which influence their bystander effect and, to some extent, their clinical toxicity profiles. DM4's higher membrane permeability suggests a potential for a stronger bystander effect, which could be advantageous in treating heterogeneous tumors. Conversely, DM1-based ADCs have a more established clinical track record with a different set of characteristic toxicities. The selection between DM1 and DM4 for a novel ADC will depend on a multitude of factors, including the target antigen, the tumor microenvironment, the choice of linker, and the desired balance between direct cell killing, bystander effect, and the overall safety profile. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their cytotoxic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Bystander Effect of DM4 and MMAE Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly important in the context of heterogeneous tumors. The choice of cytotoxic payload is a key determinant of an ADC's ability to elicit a bystander effect. This guide provides an objective comparison of the bystander effects of two widely used tubulin-inhibiting payloads: the maytansinoid derivative DM4 and the auristatin derivative monomethyl auristatin E (MMAE).
Executive Summary
Both DM4 and MMAE are potent cytotoxic agents that, when released from an ADC, can permeate cell membranes and induce apoptosis in neighboring cells. The key to their bystander activity lies in their physicochemical properties, particularly their hydrophobicity and neutral charge at physiological pH, which facilitate their diffusion across cell membranes. While both are considered "bystander" payloads, the extent of their effect can be influenced by subtle differences in these properties and the specific characteristics of the tumor microenvironment. This guide presents a detailed comparison of their mechanisms of action, physicochemical properties, and the experimental methodologies used to evaluate their bystander killing capabilities.
Mechanism of Action: Tubulin Inhibition
Both DM4 and MMAE exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division.[][] However, they bind to different sites on tubulin.[3]
-
DM4 : As a maytansinoid, DM4 binds to the maytansine site on β-tubulin. This interaction inhibits microtubule assembly, leading to a mitotic block and subsequent apoptosis.[4]
-
MMAE : As an auristatin, MMAE binds to the vinca alkaloid site on tubulin, which also results in the inhibition of tubulin polymerization, cell cycle arrest in the G2/M phase, and apoptosis.[][5]
The ultimate outcome of both mechanisms is the induction of programmed cell death in rapidly dividing cancer cells.
Figure 1: Signaling pathways of DM4 and MMAE leading to apoptosis.
Physicochemical Properties and Membrane Permeability
The ability of a payload to induce a bystander effect is intrinsically linked to its ability to cross cell membranes. This is largely governed by its physicochemical properties, such as hydrophobicity (often expressed as the logarithm of the octanol-water partition coefficient, LogP or clogD), molecular weight, and charge.[] Payloads that are more hydrophobic and have a neutral charge at physiological pH are generally more membrane-permeable.[]
The active metabolite of DM4, S-methyl-DM4, is hydrophobic, which contributes to its bystander activity.[4] Similarly, MMAE is a hydrophobic and neutral molecule, allowing it to readily diffuse across cell membranes.[5]
| Property | DM4 | MMAE | Reference |
| Molecular Formula | C38H54ClN3O10S | C39H67N5O7 | |
| Molecular Weight | 780.37 g/mol | 717.98 g/mol | [] |
| clogD (pH 7.4) | 4.47 | 2.01 | [6] |
Table 1: Physicochemical properties of DM4 and MMAE.
Experimental Evaluation of the Bystander Effect
The bystander effect of ADCs is typically evaluated using in vitro co-culture assays or conditioned medium transfer assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Figure 2: Workflow for an in vitro co-culture bystander assay.
Experimental Protocol: In Vitro Co-culture Bystander Assay
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and antigen-negative (e.g., MCF7) cells in a 96-well plate. The antigen-negative cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: After allowing the cells to adhere, treat the co-culture with a range of concentrations of the DM4-ADC and MMAE-ADC. Include appropriate controls, such as an isotype control ADC and untreated cells.
-
Incubation: Incubate the plate for a defined period, typically 72-120 hours, to allow for ADC processing, payload release, and induction of apoptosis.
-
Analysis: Quantify the viability of the antigen-negative cell population using methods such as flow cytometry to detect the fluorescently labeled cells or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect. The results are often expressed as the half-maximal inhibitory concentration (IC50) for the bystander killing.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.
Figure 3: Workflow for a conditioned medium transfer assay.
Experimental Protocol: Conditioned Medium Transfer Assay
-
Prepare Conditioned Medium: Seed antigen-positive cells in a culture dish. Treat the cells with the ADC at a cytotoxic concentration and incubate for 48-72 hours.
-
Collect and Process Medium: Collect the cell culture supernatant, which now contains any released payload. Centrifuge and filter the supernatant to remove cells and debris.
-
Treat Bystander Cells: Seed antigen-negative cells in a separate plate. Replace their culture medium with the conditioned medium from the ADC-treated antigen-positive cells.
-
Incubation and Analysis: Incubate the antigen-negative cells with the conditioned medium for 72-96 hours. Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay. A significant decrease in the viability of the antigen-negative cells indicates that a cytotoxic, membrane-permeable payload was released into the medium.
Comparative Performance
While both DM4 and MMAE are capable of inducing a bystander effect, direct head-to-head quantitative comparisons in the public domain are limited. However, based on their physicochemical properties and data from various preclinical studies, some general comparisons can be made.
The higher clogD value of DM4 (4.47) compared to MMAE (2.01) suggests that DM4 is more hydrophobic.[6] This higher hydrophobicity can lead to greater membrane permeability, potentially resulting in a more pronounced bystander effect. However, excessive hydrophobicity can also lead to challenges such as ADC aggregation and faster clearance.[]
The potency of the bystander effect is not solely dependent on membrane permeability but also on the intrinsic cytotoxicity of the payload and the rate of its release and diffusion within the tumor microenvironment. Studies have shown that MMAE-based ADCs can mediate potent bystander killing in admixed tumor models.[7] Similarly, ADCs that release the S-methyl-DM4 metabolite have been shown to induce bystander killing.[8]
| Feature | DM4 | MMAE | Reference |
| Payload Class | Maytansinoid | Auristatin | [] |
| Mechanism of Action | Tubulin Inhibition (Maytansine site) | Tubulin Inhibition (Vinca alkaloid site) | [3][4] |
| Membrane Permeability | High (hydrophobic metabolite S-methyl-DM4) | High (hydrophobic and neutral) | [4][5] |
| Bystander Effect | Yes | Yes | [7][8] |
Table 2: Comparative summary of DM4 and MMAE bystander effect characteristics.
Conclusion
Both DM4 and MMAE are highly potent tubulin inhibitors that, due to their favorable physicochemical properties, can induce a significant bystander effect, a crucial attribute for the treatment of heterogeneous tumors. The choice between these two payloads for ADC development will depend on a variety of factors, including the specific target antigen, the characteristics of the tumor microenvironment, and the desired therapeutic window. While both are effective bystander payloads, the subtle differences in their hydrophobicity and other properties may influence their overall performance in a given therapeutic context. Further head-to-head studies with quantitative analysis of their bystander killing potential under identical experimental conditions are needed to fully elucidate their comparative advantages.
References
Validating Target-Specific Cell Killing of DM4 ADCs: A Comparative Guide
This guide provides a comprehensive overview of the essential experimental frameworks for validating the target-specific cell killing of Antibody-Drug Conjugates (ADCs) utilizing the potent maytansinoid payload, DM4. Designed for researchers, scientists, and drug development professionals, this document outlines key assays, presents comparative data, and offers detailed protocols to ensure robust and reliable evaluation of DM4 ADC candidates.
Mechanism of Action: How DM4 ADCs Eliminate Cancer Cells
DM4, a derivative of maytansine, is a highly potent microtubule-disrupting agent.[1][2] When conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, it enables selective delivery of this cytotoxic payload to cancer cells. The process of target-specific cell killing follows a multi-step pathway.[1]
The journey of a DM4 ADC from administration to inducing apoptosis is visualized below. This pathway underscores the critical steps that require experimental validation: binding, internalization, payload release, and target engagement.
Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).
Quantitative Performance Comparison: In Vitro Cytotoxicity
A primary metric for ADC efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the viability of a cancer cell population by 50%. Lower IC50 values indicate higher potency. The target-specificity is validated by comparing the IC50 values in antigen-positive cell lines versus antigen-negative cell lines. A significant difference in these values demonstrates that the ADC's cytotoxic effect is dependent on the presence of the target antigen.
Below is a summary of in vitro cytotoxicity data for various DM4-ADCs and other tubulin inhibitor ADCs from published studies.
| ADC Target | Payload | Cell Line | Cancer Type | IC50 (pM) | Reference |
| HER2 | DM4 | SK-BR-3 (HER2-high) | Breast Cancer | ~50-80 | [3] |
| HER2 | DM4 | BT-474 (HER2-high) | Breast Cancer | ~500-800 | [3] |
| CD138 | DM4 | MM.1S (Multiple Myeloma) | Multiple Myeloma | ~6,300 - 27,600 (plasma conc.) | [4] |
| FRα | DM4 | Various | Ovarian, Endometrial | ~500,000 | [5] |
| CD30 | MMAE | Karpas-299 (CD30+) | Lymphoma | 16 | [6] |
| HER2 | DM1 | SK-BR-3 (HER2-high) | Breast Cancer | ~50-80 | [3] |
| HER2 | DM1 | BT-474 (HER2-high) | Breast Cancer | ~8,000-10,000 | [3] |
Note: IC50 values can vary significantly based on experimental conditions, including incubation time, cell seeding density, and assay methodology. The data presented is for comparative purposes.
Key Experimental Protocols for Validation
To comprehensively validate a DM4 ADC, a series of in vitro assays are required. Each assay interrogates a specific step in the mechanism of action, from target binding to the eventual killing of both target and neighboring cells.
Target-Dependent Cytotoxicity Assay
This is the foundational assay to determine the potency (IC50) and specificity of the ADC. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1][7]
-
Compound Preparation: Prepare serial dilutions of the DM4-ADC, a non-binding control ADC, and the unconjugated antibody in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a vehicle control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours for tubulin inhibitors like DM4.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot the viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Antibody Internalization Assay
For the DM4 payload to be released, the ADC must first be internalized by the target cell. This assay quantifies the rate and extent of ADC internalization, which is a critical parameter for efficacy. Flow cytometry is a high-throughput method for this assessment.
Detailed Protocol (Flow Cytometry-Based):
-
Cell Preparation: Harvest target cells and resuspend them in ice-cold PBS with 1% BSA.
-
Antibody Binding (On Ice): Incubate the cells with a fluorescently labeled DM4-ADC (or a primary ADC followed by a labeled secondary antibody) for 1 hour at 4°C. This allows the ADC to bind to the cell surface without being internalized.[8]
-
Washing: Wash the cells three times with cold PBS/BSA to remove any unbound ADC.
-
Initiate Internalization: Resuspend the cells in pre-warmed culture medium and transfer the plate to a 37°C incubator. This temperature shift initiates the internalization process. Take a sample at this point for a "Time 0" measurement.
-
Time Course: At various time points (e.g., 30 min, 1h, 2h, 4h), stop the internalization by placing the samples back on ice and washing with ice-cold PBS.[9]
-
Quench Surface Fluorescence: To distinguish between surface-bound and internalized ADC, add a quenching antibody (e.g., an anti-fluorophore antibody) or use a brief acid wash (pH 2.5-3.0) to strip the surface-bound signal.[10]
-
Data Acquisition: Analyze the cells using a flow cytometer. The remaining fluorescence intensity corresponds to the internalized ADC.
-
Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each time point and plot it to visualize the kinetics of internalization.
Bystander Killing Assay
The bystander effect is the ability of a released, membrane-permeable payload to diffuse out of the target cell and kill adjacent antigen-negative cells.[5] This is crucial for efficacy in heterogeneous tumors. This effect can be measured using a co-culture system or a conditioned medium transfer assay.
Caption: Workflow for a co-culture bystander effect assay.
Detailed Protocol (Co-culture Assay):
-
Cell Preparation: Use an antigen-negative cell line that is stably transfected with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: In a 96-well plate, seed a mixture of antigen-positive and fluorescent antigen-negative cells. It is crucial to test various ratios (e.g., 10:90, 50:50, 90:10 of Ag+/Ag-) while keeping the total cell number constant. Include control wells with only the antigen-negative cells.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the DM4-ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Use a high-content imager or flow cytometer to specifically count the number of viable, fluorescent antigen-negative cells in each well.
-
Analysis: Plot the viability of the antigen-negative cells against the ADC concentration for each Ag+/Ag- ratio. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells (compared to the antigen-negative only control) confirms a bystander effect.
3D Spheroid Model Assay
Traditional 2D cell monolayers do not fully represent the complexity of an in vivo tumor. 3D multicellular tumor spheroids better mimic tumor architecture, cell-cell interactions, and nutrient/drug penetration barriers.[11] Assessing ADC activity in 3D models provides more clinically relevant data.
Detailed Protocol (3D Spheroid Viability Assay):
-
Spheroid Formation: Seed cancer cells in ultra-low attachment (ULA) 96-well plates. The cells will self-aggregate and form spheroids over 2-4 days.[11]
-
ADC Treatment: Once uniform spheroids have formed, add serial dilutions of the DM4-ADC to the wells.
-
Extended Incubation: Incubate the spheroids with the ADC for an extended period, typically 5-10 days, to allow for drug penetration and induction of cell death throughout the spheroid.
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate to room temperature for 30 minutes.[12]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in the well.[12][13]
-
Place the plate on an orbital shaker for 5 minutes to promote spheroid lysis.[12]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Analysis: Normalize the luminescent signal to untreated control spheroids and calculate the IC50 values. Compare these values to those obtained from 2D assays to understand the impact of the 3D architecture on ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. promega.com [promega.com]
- 13. ossiform.com [ossiform.com]
Navigating the Potency of DM4-ADCs: A Comparative Guide to In Vitro Mechanism of Action Assays
For researchers, scientists, and drug development professionals, confirming the mechanism of action is a critical step in the preclinical evaluation of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of essential in vitro assays to elucidate the cytotoxic activity of DM4-based ADCs, complete with experimental protocols and data presentation for informed decision-making.
The therapeutic efficacy of an antibody-drug conjugate hinges on a multi-step process that begins with the specific binding of the antibody to a target antigen on a cancer cell, followed by internalization, lysosomal trafficking, and the ultimate release of the cytotoxic payload.[1] DM4, a potent maytansinoid derivative, induces cell death by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] This guide will delve into the key in vitro assays designed to interrogate each stage of this process, providing a robust framework for the characterization of DM4-ADCs.
The Journey of a DM4-ADC: From Binding to Apoptosis
The mechanism of action of a DM4-ADC is a cascade of events that culminates in the targeted destruction of cancer cells. The following diagram illustrates this critical pathway.
Figure 1. Signaling pathway of DM4-ADC mechanism of action.
Core In Vitro Assays for MoA Confirmation
A suite of in vitro assays is essential to comprehensively evaluate the efficacy and mechanism of action of a DM4-ADC. These assays provide quantitative data on cytotoxicity, target engagement, and the ability to affect neighboring, non-target cells.
Cytotoxicity Assay
The cornerstone of ADC characterization, the cytotoxicity assay, measures the dose-dependent cell-killing ability of the DM4-ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, indicating the potency of the conjugate.[1][4]
Experimental Workflow:
References
Navigating Resistance: A Comparative Guide to Maytansinoid DM4-Based ADCs and Alternatives
For researchers, scientists, and drug development professionals, the emergence of resistance to antibody-drug conjugates (ADCs) presents a significant challenge in the quest for durable anti-cancer therapies. This guide provides a comprehensive comparison of Maytansinoid DM4-based ADCs and alternative strategies, supported by experimental data, to inform the development of next-generation therapeutics capable of overcoming resistance.
The development of resistance to this compound-based ADCs is a multifaceted process driven by various cellular mechanisms. Understanding these mechanisms is crucial for designing effective strategies to circumvent treatment failure. The primary drivers of resistance include the upregulation of drug efflux pumps, reduced target antigen expression, and alterations in the cellular machinery responsible for ADC processing and payload-induced cell death.
Key Mechanisms of Resistance to DM4-Based ADCs
Several well-documented mechanisms contribute to the development of resistance to this compound-based ADCs:
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are major contributors to multidrug resistance.[1][2][3][4][5][6][7][8] These transporters actively pump cytotoxic payloads, including DM4, out of the cancer cell, reducing their intracellular concentration and thereby diminishing their efficacy.[1][2][3][4][5][6][7][8] DM1 and DM4 have been identified as substrates for P-gp.[4][9]
-
Reduced Antigen Expression: The efficacy of an ADC is contingent on the presence of its target antigen on the cancer cell surface. A reduction in the expression of the target antigen, such as HER2 in the case of trastuzumab-based ADCs, leads to decreased ADC binding and internalization, resulting in diminished cytotoxic payload delivery.[2][4][10][11][12][13][14]
-
Altered Intracellular Trafficking and Lysosomal Degradation: Once internalized, ADCs are trafficked through endo-lysosomal pathways where the payload is released.[2][12] Defects in these pathways, including impaired lysosomal function, can hinder the liberation of the active cytotoxic agent within the cell, leading to reduced efficacy.[2][12][15]
-
Tubulin Mutations: As maytansinoids exert their cytotoxic effect by inhibiting tubulin polymerization, mutations in the β-tubulin protein can prevent the payload from binding to its target.[2][9][16][17][18][19] This mechanism confers direct resistance to the cytotoxic action of the maytansinoid.
Overcoming DM4 Resistance: Alternative Strategies and Payloads
To combat the development of resistance, researchers are exploring a variety of innovative approaches, including the development of novel ADC constructs and combination therapies.
-
Alternative Payloads: A primary strategy to overcome resistance is the use of ADCs with payloads that have different mechanisms of action or are not substrates for the same efflux pumps as maytansinoids. Auristatins, such as monomethyl auristatin E (MMAE), are a prominent class of alternative payloads.[2][4][10][13][20] In resistant cells, switching to an ADC with a different payload class can restore therapeutic efficacy.[17][21][22]
-
Linker Modifications: The linker connecting the antibody to the payload plays a critical role in the ADC's properties. Engineering more hydrophilic linkers, such as PEG4Mal, can result in metabolites that are poor substrates for MDR1, thereby bypassing this resistance mechanism.[1][5][15][20]
-
Enhancing the Bystander Effect: The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial aspect of ADC efficacy.[15][21][23][24][25][26] Payloads with good membrane permeability, often associated with cleavable linkers, can enhance this effect, potentially overcoming resistance in heterogeneous tumors.[15][21][23][24][25][26]
-
Novel ADC Platforms: The development of next-generation ADCs includes bispecific ADCs that can target two different antigens, and ADCs with novel payloads beyond tubulin inhibitors and DNA-damaging agents.[11][14][27][28]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity of DM4-based ADCs compared to alternatives in various cancer cell lines, including those with acquired resistance.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-Maytansinoid ADC (TM-ADC) in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Status | TM-ADC IC50 (ng/mL) | Fold Resistance |
| MDA-MB-361 | Parental | ~10 | - |
| 361-TM | TM-ADC Resistant | ~2500 | ~250 |
| JIMT-1 | Parental | ~50 | - |
| JIMT1-TM | TM-ADC Resistant | ~800 | 16 |
Data summarized from a study by Loganzo et al. (2015).[17][21][22]
Table 2: Cross-Resistance Profile of TM-ADC Resistant Cell Lines
| Cell Line | ADC | Linker Type | IC50 (ng/mL) | Sensitivity |
| 361-TM | Trastuzumab-Maytansinoid (TM-ADC) | Non-cleavable | ~2500 | Resistant |
| Trastuzumab-mcValCitPABC-Auristatin E | Cleavable | ~10 | Sensitive | |
| JIMT1-TM | Trastuzumab-Maytansinoid (TM-ADC) | Non-cleavable | ~800 | Resistant |
| Trastuzumab-mcValCitPABC-Auristatin E | Cleavable | ~50 | Sensitive |
Data summarized from a study by Loganzo et al. (2015), demonstrating that resistance to a non-cleavable maytansinoid ADC can be overcome by switching to a cleavable auristatin-based ADC.[17][21][22]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADC performance and resistance mechanisms.
Protocol for Generation of ADC-Resistant Cell Lines
This protocol describes a common method for developing ADC-resistant cell lines through continuous or intermittent exposure to the ADC.[5][6][13][16][23]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the ADC in the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in the presence of the ADC at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the ADC in a stepwise manner. Allow the cells to acclimate and resume growth at each new concentration before proceeding to the next.
-
Intermittent or Continuous Exposure: The exposure can be continuous or intermittent (e.g., 3 days of treatment followed by a recovery period in drug-free medium).[16]
-
Characterization of Resistant Cells: After several months of selection, the resulting cell population should be characterized to confirm resistance. This includes determining the new, higher IC50 of the ADC and analyzing the expression of resistance-associated proteins (e.g., ABC transporters) and the target antigen.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the selection process.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[1][2][11][12][29][30]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[29]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[3][4][10][19][29]
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase for easy and distinct quantification.
-
Co-Culture Seeding: Seed a mixture of the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification of Bystander Killing:
-
Fluorescence-based: If using GFP-labeled Ag- cells, measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence in the co-culture compared to the Ag- monoculture indicates bystander killing.
-
Luminescence-based: If using luciferase-labeled Ag- cells, add the appropriate substrate and measure luminescence.
-
-
Data Analysis: Calculate the percentage of viability of the Ag- cells in the co-culture and compare it to the viability in the monoculture at the same ADC concentrations.
Mandatory Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear visual understanding of the complex processes involved in ADC resistance and its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. gog.org [gog.org]
- 8. hoeford.com [hoeford.com]
- 9. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. researchgate.net [researchgate.net]
- 21. adcreview.com [adcreview.com]
- 22. scilit.com [scilit.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Navigating Stability: A Comparative Guide to DM4-Based Antibody-Drug Conjugates with Diverse Linkers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of the in vivo and in vitro stability of ADCs utilizing the potent maytansinoid cytotoxin, DM4, conjugated through different linker technologies. Supported by experimental data, this document aims to inform the rational design of next-generation ADCs with optimized stability profiles.
The linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal component of an ADC, profoundly influencing its efficacy, safety, and pharmacokinetic properties.[1] An ideal linker remains stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells.[2][3] This guide focuses on DM4-based ADCs, exploring how different linker chemistries, primarily cleavable disulfide linkers and non-cleavable thioether linkers, affect their stability.
Comparative Stability Data of DM4 ADCs
The stability of DM4 ADCs is significantly influenced by the choice of linker. Non-cleavable linkers, such as those forming a thioether bond, generally exhibit high plasma stability.[2][3] In contrast, the stability of cleavable disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[4][5] Increased steric hindrance enhances stability by protecting the disulfide bond from reduction in the bloodstream.[4][5] The following table summarizes quantitative data on the stability of various DM4 ADCs from preclinical studies.
| ADC Linker Type | Linker Name | Antibody-ADC Example | Key Stability Findings | Animal Model | Reference |
| Cleavable Disulfide (Hindered) | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | huC242-SPDB-DM4 | Displayed intermediate disulfide bond stability and the best in vivo efficacy in human colon cancer xenograft models.[4][5] | SCID Mice | [4][5] |
| Cleavable Disulfide (Hindered) | SPDB | Tusamitamab Ravtansine (SAR408701) | The terminal half-life of the ADC was estimated to be 8.8 days.[6] | Patients | [6] |
| Cleavable Disulfide (Most Hindered) | SSNPP (N-succinimidyl-4-(5-nitro-2-pyridyldithio)pentanoate) | Anti-HER2-SSNPP-DM4 | Showed the lowest clearance among a series of disulfide linkers with varying hindrance.[7] | Mice | [7] |
| Non-Cleavable Thioether | SMCC (Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) | huC242-SMCC-DM1 | Showed only marginal activity in vivo compared to the disulfide-linked huC242-SPDB-DM4.[4][5] The sole metabolite identified from cells treated with this ADC was lysine-Nε-MCC-DM1.[8][9] | SCID Mice | [4][5][8][9] |
| Non-Cleavable Thioether | MCC (Maleimidocaproyl) | T-DM1 (Trastuzumab Emtansine) | The pharmacokinetics of an MCC-DM1 linker were found to be similar to the most hindered disulfide linker, SSNPP-DM4.[7] | Mice | [7] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, including the antibody, target antigen, and animal model used.
The Chemistry of Stability: Linker Design and Payload Release
The structural characteristics of the linker dictate the mechanism of payload release and the resulting metabolites.
Caption: Logical flow of ADC stability and payload release for cleavable and non-cleavable linkers.
Experimental Protocols for Stability Assessment
Accurate assessment of ADC stability is paramount for preclinical development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a DM4 ADC in plasma from different species by measuring the extent of drug deconjugation over time.
Materials:
-
DM4 ADC of interest
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), collected with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Enzyme-linked immunosorbent assay (ELISA) plates and reagents or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Reagents for total and conjugated antibody detection (for ELISA) or for sample preparation for LC-MS
Procedure:
-
ADC Incubation: Dilute the DM4 ADC to a final concentration in the plasma of the desired species (e.g., 100 µg/mL). A control sample in PBS should also be prepared.
-
Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), draw aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
Quantification of ADC:
-
ELISA Method:
-
Total Antibody Quantification: Use a sandwich ELISA to measure the concentration of the antibody, regardless of whether it is conjugated to the drug.
-
Conjugated Antibody Quantification: Use an ELISA format that specifically detects the conjugated ADC. This can be achieved by using a capture antibody for the ADC's antibody and a detection antibody that recognizes the DM4 payload.
-
-
LC-MS Method:
-
Sample Preparation: Precipitate plasma proteins from the samples.
-
Analysis: Analyze the supernatant to quantify the amount of free DM4 payload that has been released from the ADC.[2]
-
-
-
Data Analysis: Calculate the percentage of conjugated ADC remaining at each time point relative to the initial concentration at time 0. This provides a measure of the ADC's stability in plasma.
In Vivo Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile and in vivo stability of a DM4 ADC in a murine model.
Materials:
-
DM4 ADC of interest
-
Tumor-bearing mice (e.g., SCID mice with relevant tumor xenografts)
-
Formulation buffer for ADC administration
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation (ELISA or LC-MS/MS) for quantifying ADC analytes in plasma
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the DM4 ADC to each mouse via the tail vein.[10]
-
Blood Sampling: Collect blood samples (approximately 20-50 µL) at predetermined time points post-administration (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours).[10]
-
Plasma Preparation: Process the collected blood by centrifugation (1,500-2,000 x g for 10-15 minutes at 4°C) to obtain plasma.[10]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[10]
-
Quantification of Analytes:
-
Total Antibody: Measure the concentration of all antibody species (conjugated, partially deconjugated, and unconjugated) using an appropriate immunoassay.
-
Conjugated ADC: Quantify the concentration of the ADC with at least one DM4 molecule attached, typically using an ELISA or LC-MS method.[6]
-
Free DM4 and Metabolites: Quantify the concentration of unconjugated DM4 and its metabolites (e.g., S-methyl-DM4) in the plasma using a sensitive method like LC-MS/MS.[6]
-
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life for each analyte.
Caption: A streamlined workflow for assessing the in vitro and in vivo stability of DM4 ADCs.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Maytansinoid DM4
Maytansinoid DM4, a potent cytotoxic agent integral to the development of antibody-drug conjugates (ADCs), requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. Due to its high potency, all waste contaminated with DM4 must be treated as hazardous cytotoxic waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring you can conduct your research with confidence and safety.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination. |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents skin and clothing contact with the cytotoxic material. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from potential splashes of liquid waste. |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling DM4 powder or creating aerosols. | Prevents inhalation of hazardous particles. |
All handling and disposal of DM4 and contaminated materials should be performed within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.
Step-by-Step Disposal Procedures
The primary and recommended method for the ultimate disposal of this compound waste is incineration at a licensed hazardous waste facility. Your institution's Environmental Health and Safety (EHS) office will have specific protocols for the collection and disposal of cytotoxic waste.
Waste Segregation and Collection:
-
Designated Waste Containers : All waste contaminated with this compound must be segregated from regular laboratory trash and other chemical waste streams. Use only designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".
-
Liquid Waste :
-
Collect all unused solutions containing DM4, as well as contaminated solvents and rinsing solutions, in a dedicated, sealed liquid waste container.
-
The container should be made of a compatible material and have a secure screw-top cap.
-
-
Solid Waste :
-
Dispose of all contaminated solid materials, including pipette tips, vials, gloves, gowns, and absorbent pads, in a designated solid cytotoxic waste container.
-
Sharps, such as needles and contaminated glass, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Spill Cleanup:
In the event of a spill, immediate and proper cleanup is crucial to prevent the spread of contamination.
-
Alert and Isolate : Immediately alert others in the area and restrict access to the spill.
-
Don PPE : If not already wearing it, don the full required PPE.
-
Contain the Spill :
-
For liquid spills, cover with absorbent pads or granules, working from the outside in to prevent spreading.
-
For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area :
-
Carefully collect all absorbent materials and any broken glass (using forceps) and place them in the solid cytotoxic waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
-
-
Decontaminate Surfaces : While specific chemical decontamination protocols for maytansinoids are not widely established, general procedures for cytotoxic agents can be followed with caution. After cleaning, a final wipe-down of the affected, non-sensitive surfaces with a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite solution) followed by a water rinse may be considered. However, the efficacy of bleach for DM4 inactivation has not been formally documented. Always consult with your institution's EHS for approved decontamination procedures.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Chemical Decontamination Considerations (Use with Caution)
While high-temperature incineration is the definitive method for destroying this compound, chemical inactivation may be considered for decontaminating surfaces and equipment. However, it is crucial to note that there are no universally validated and published chemical degradation protocols specifically for this compound.
General chemical principles suggest that maytansinoids may be susceptible to degradation under certain conditions:
-
Alkaline Hydrolysis : Strong bases like sodium hydroxide can hydrolyze ester and amide bonds present in the maytansinoid structure.
-
Oxidation : Strong oxidizing agents like sodium hypochlorite (bleach) are used to degrade many organic compounds.
Disclaimer: The use of chemical decontamination methods for DM4 waste should be approached with extreme caution and only after consultation with and approval from your institution's EHS department. The efficacy of these methods for complete inactivation of DM4 has not been scientifically established.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety when working with this potent cytotoxic agent. By adhering to the principles of waste segregation, proper containment, and approved disposal methods, researchers can mitigate the risks associated with this valuable research compound. Always prioritize safety and consult your institution's specific guidelines for handling hazardous chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Maytansinoid DM4
Essential Safety and Handling Protocols for a Highly Potent Cytotoxic Agent
Maytansinoid DM4, a potent tubulin inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its high cytotoxicity, while beneficial for therapeutic applications, necessitates stringent safety protocols to protect researchers and laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant health risks. According to safety data sheets (SDS), it is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause genetic defects and damage fertility or the unborn child.[3][4]
Hazard Summary Table:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed[3] |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin[3] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[3] |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects[3][4] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H370: Causes damage to organs[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. Due to its high potency, standard laboratory PPE is insufficient. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment (PPE):
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[3] The gloves should comply with ASTM D6978 standards.[3] Change gloves immediately if contaminated, torn, or after prolonged use. |
| Body | Disposable Gown | A disposable, low-permeability, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back is required.[5] |
| Eyes/Face | Full-Face Shield or Safety Goggles with a Face Mask | A full-face shield is preferred to protect against splashes.[3][5] If using safety goggles, they must be worn in conjunction with a fluid-resistant mask.[5] |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95, N100, or R100 respirator is necessary when handling the solid compound or when there is a risk of generating aerosols.[5][6] |
Safe Handling and Operational Workflow
All handling of this compound should be performed within a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator, to minimize the risk of exposure.[7] The work area should be clearly labeled with hazard warnings.
A logical workflow is critical to ensure safety at every step. The following diagram illustrates the recommended operational sequence for handling this compound.
References
- 1. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 2. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. ohsinsider.com [ohsinsider.com]
- 6. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 7. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
